This guide details the strategic synthesis of 4-Chloro-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and intercalating agents. The synthesis requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic synthesis of 4-Chloro-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and intercalating agents.
The synthesis requires navigating the regiochemical challenges of the 1,5-naphthyridine core. This guide prioritizes the Modified Gould-Jacobs Protocol as the most robust, scalable industrial route, while presenting the Meldrum’s Acid Strategy as a high-efficiency alternative.
Executive Summary & Retrosynthetic Logic
The target molecule, 4-Chloro-8-methyl-1,5-naphthyridine , features a fused bicyclic system with nitrogen atoms at the 1 and 5 positions. The "8-methyl" substituent presents a regiochemical challenge that dictates the choice of the pyridine precursor.
Retrosynthetic Analysis:
To achieve the 8-methyl substitution pattern, the synthesis must start from 3-amino-4-methylpyridine .
Ring Construction: The pyridine ring containing N-5 is the starting material. The second ring (containing N-1) is built via annulation.
Regiochemistry: Cyclization of 3-aminopyridines typically occurs at the C-2 position (adjacent to the amine). In 3-amino-4-methylpyridine, the methyl group at C-4 ends up at the C-8 position of the final 1,5-naphthyridine system due to the numbering shift upon fusion.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic tracing the 4-chloro derivative back to the critical 3-amino-4-methylpyridine precursor.
Route A: The Modified Gould-Jacobs Protocol (Standard)
This is the most reliable method for multi-gram to kilogram scale synthesis. It proceeds through a condensation-cyclization sequence, followed by hydrolysis, decarboxylation, and chlorination.
Charge a reaction vessel with 3-amino-4-methylpyridine (1.0 eq) and EMME (1.1 eq).
Solvent is typically unnecessary (neat reaction), or use ethanol if mixing is difficult.
Heat to 110–120 °C for 2–4 hours.
Process Check: Monitor the evolution of ethanol vapor. A distillation head can be used to remove ethanol, driving the equilibrium forward.
Cool to room temperature. The product (diethyl 2-(((4-methylpyridin-3-yl)amino)methylene)malonate) often solidifies. Recrystallize from ethanol/hexane if necessary.
Reflux amine + Meldrum's acid + TEOF in ethanol to form the condensation product.
Flash pyrolysis (heating in Dowtherm A at 250 °C) causes simultaneous cyclization and loss of acetone/CO₂, yielding 8-methyl-1,5-naphthyridin-4-ol directly.
Proceed to chlorination as above.
Technical Data Summary
Parameter
Route A (Gould-Jacobs)
Route B (Meldrum's Acid)
Starting Material
3-Amino-4-methylpyridine
3-Amino-4-methylpyridine
Key Reagent
Diethyl ethoxymethylenemalonate
Meldrum's Acid / TEOF
Intermediate
Stable Ethyl Ester
Transient Ketenyl Intermediate
Decarboxylation
Separate Step (Saponification + Heat)
In-situ (during cyclization)
Overall Yield
40–60% (High Reliability)
30–50% (Faster, Variable)
Scalability
Excellent (Industrial Standard)
Good (Lab/Pilot Scale)
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the molecular transformation logic, highlighting the regioselective ring closure.
Figure 2: Step-by-step mechanistic pathway from pyridine precursor to chloronaphthyridine.[4]
References
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
Brown, E. V.; Dewar, M. J. S. "Substituted 1,5-Naphthyridines." Journal of Organic Chemistry, 1978, 43, 1331.
Lesher, G. Y.; et al. "1,8-Naphthyridine Derivatives.[4] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 1962 , 5(5), 1063–1065. (Describes the general EMME cyclization methodology applicable to naphthyridines). Link
Litvinov, V. P. "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2004 , 73(7), 637. (Comprehensive review of 1,5-naphthyridine synthesis and reactivity). Link
BenchChem Technical Support. "Synthesis of 1,5-Naphthyridine-4-carboxylic acid derivatives." (General protocol validation for Gould-Jacobs on aminopyridines). Link
4-Chloro-8-methyl-1,5-naphthyridine IUPAC name and structure
This guide provides an in-depth technical analysis of 4-Chloro-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry. It details the structural identity, retrosynthetic logic, experimental...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Chloro-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry. It details the structural identity, retrosynthetic logic, experimental protocols, and reactivity profiles required for its application in drug discovery.
Structural Identity & Nomenclature
The 1,5-naphthyridine core is a diazanaphthalene isomer where nitrogen atoms are located at positions 1 and 5. This arrangement creates a highly electron-deficient scaffold, significantly influencing its reactivity and utility as a bioisostere for quinolines in kinase inhibitor design.
IUPAC Designation and Numbering
IUPAC Name: 4-Chloro-8-methyl-1,5-naphthyridine
Formula: C
HClN
Molecular Weight: 178.62 g/mol
SMILES: Cc1c2c(c(Cl)ccn2)ncc1
Numbering Logic (Critical for Regioselectivity):
The numbering of the 1,5-naphthyridine system begins at the nitrogen atom in the "top" ring (N1), proceeds clockwise to the bridgehead, jumps to the other nitrogen (N5), and continues.
Position 1: Nitrogen (N1)
Position 4: Chlorine substituent (Electrophilic center)
Position 8: Methyl substituent (derived from the pyridine precursor)
Physicochemical Profile
Property
Value (Predicted/Experimental)
Significance
LogP
~2.3 - 2.5
Moderate lipophilicity suitable for CNS penetration.
pKa (N1/N5)
~2.9 (N1), ~0.6 (N5)
Weakly basic; N1 is the primary protonation site.
H-Bond Acceptors
2
Key for hinge-binding in kinase domains.
TPSA
~25.8 Ų
Favorable for membrane permeability.
Retrosynthetic Analysis & Synthesis Strategy
The synthesis of 4-chloro-8-methyl-1,5-naphthyridine is best approached via the Gould-Jacobs reaction . This pathway allows for the regioselective construction of the 1,5-naphthyridine core from a substituted aminopyridine, followed by functionalization.[2]
Strategic Disconnection
C4-Cl Disconnection: The chlorine is installed via nucleophilic displacement of a carbonyl oxygen (tautomeric hydroxyl) using phosphorus oxychloride (POCl
).
Ring Construction: The 4-pyridone-like ring is formed by the thermal cyclization of an aminomethylene malonate intermediate.
Precursor Selection: To achieve the 8-methyl substitution pattern, the starting material must be 3-amino-4-methylpyridine .
Note on Regiochemistry: Cyclization of 3-aminopyridines typically occurs at the C2 position (alpha to the pyridine nitrogen) due to electronic directing effects, yielding the 1,5-naphthyridine scaffold rather than the 1,7-isomer.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis of 4-chloro-8-methyl-1,5-naphthyridine via the Gould-Jacobs protocol.
Reactivity Profile: The S_NAr Engine
The 4-chloro-1,5-naphthyridine scaffold is a potent electrophile. The reactivity at the C4 position is driven by the inductive electron-withdrawing effect of the adjacent N1 and the para-positioned N5.
Unlike simple benzenes, this scaffold does not require strong electron-withdrawing groups (like -NO
) to undergo S_NAr. The ring nitrogen atoms render the C4-Cl bond highly labile to nucleophilic attack by amines, alkoxides, or thiols.
Reaction Logic:
Addition: Nucleophile attacks C4, breaking the aromaticity and forming a Meisenheimer-like complex stabilized by N1.
Elimination: Chloride ion is expelled, restoring aromaticity.
Figure 2: Mechanism of S_NAr displacement at the C4 position.
Experimental Protocols
Protocol A: Synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one
Objective: Construct the bicyclic core.
Condensation:
In a round-bottom flask equipped with a Dean-Stark trap, mix 3-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.
Validation: Monitor by TLC (formation of the enamine intermediate).
Cyclization:
Add the crude enamine oil dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.
Critical: High temperature is required to overcome the activation energy for ring closure.
Maintain reflux for 30–45 minutes.
Cool to room temperature.[3] The product usually precipitates.
Dilute with hexane to maximize precipitation, filter, and wash with hexane/ether to remove Dowtherm A.
Yield Expectation: 60–75%.
Protocol B: Chlorination to 4-Chloro-8-methyl-1,5-naphthyridine
Objective: Convert the tautomeric hydroxy/oxo group into a chloro leaving group.
Reagents: Suspend the 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in POCl
(Phosphorus oxychloride, 5–10 vol).
Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
Reaction: Reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution.
Work-up (Safety Critical):
Remove excess POCl
under reduced pressure.
Quenching: Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
Neutralize with NaHCO
or NHOH to pH 7–8.
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
Dry over Na
SO and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a light yellow/tan solid.
Medicinal Chemistry Applications
The 4-chloro-8-methyl-1,5-naphthyridine scaffold acts as a versatile intermediate for:
Kinase Inhibitors: The N1/N5 atoms mimic the adenine ring of ATP. Substitution at C4 with anilines or heterocycles allows targeting of the ATP-binding pocket of kinases such as c-Met , ALK5 (TGF-β type I receptor), and PI3K .
BET Bromodomain Inhibitors: Naphthyridines serve as acetyl-lysine mimetics.
Antibacterial Agents: Analogous to nalidixic acid (a 1,8-naphthyridine), 1,5-derivatives exhibit DNA gyrase inhibition properties.
References
IUPAC Numbering & Nomenclature: National Institute of Standards and Technology (NIST). 1,5-Naphthyridine.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
Reactivity & Review: M.J.R.P. Queiroz et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC (PubMed Central). Retrieved from [Link]
Chemical Properties: PubChem. 1,5-Naphthyridine Compound Summary. Retrieved from [Link][9]
The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-8-methyl-1,5-naphthyridine (CAS: 1360704-47-7).[1] This document is structured for researchers requiring high-fidelity pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-8-methyl-1,5-naphthyridine (CAS: 1360704-47-7).[1] This document is structured for researchers requiring high-fidelity protocols and mechanistic insights for drug discovery campaigns.
4-Chloro-8-methyl-1,5-naphthyridine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Unlike the more common quinoline or isoquinoline cores, the 1,5-naphthyridine system offers a unique electronic distribution characterized by two nitrogen atoms capable of distinct hydrogen bond acceptor roles.
The C4-position chlorine is highly activated for nucleophilic aromatic substitution (
), serving as a critical vector for introducing solubilizing groups or pharmacophores.[1] The C8-methyl group provides steric bulk that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases), enhancing selectivity profiles against homologous enzymes.
The most robust route to 4-chloro-8-methyl-1,5-naphthyridine utilizes a modified Gould-Jacobs reaction .[1] This pathway is preferred over cross-coupling approaches due to its scalability and the low cost of the starting material, 3-amino-4-methylpyridine.[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram outlines the conversion of 3-amino-4-methylpyridine to the target chloride, highlighting the critical cyclization and chlorination steps.
Caption: Step-wise synthesis from aminopyridine precursor to the chlorinated naphthyridine core.
Detailed Experimental Protocol
Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol)
Condensation: Heat neat or in ethanol at 110°C for 2 hours. Monitor the disappearance of the amine by TLC.
Cyclization: Add the resulting enamine oil dropwise into boiling diphenyl ether (Dowtherm A) at 250°C.
Critical Insight: The high temperature is non-negotiable; it drives the intramolecular substitution. The cyclization occurs selectively at the C2 position (alpha to the pyridine nitrogen) rather than C6, yielding the 1,5-naphthyridine core.
Workup: Cool to room temperature. Dilute with hexane to precipitate the ester product. Filter and wash with hexane to remove diphenyl ether.
Step 2: Hydrolysis & Decarboxylation
Hydrolysis: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with HCl to precipitate the carboxylic acid.
Decarboxylation: Suspend the acid in quinoline and heat to 220°C with a catalytic amount of copper powder until CO
evolution ceases.
Isolation: Pour into water/ice, adjust pH to 7, and filter the resulting 8-methyl-1,5-naphthyridin-4(1H)-one .
Step 3: Deoxychlorination (The POCl
Step)
Setup: Place 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in a round-bottom flask. Add Phosphorus Oxychloride (POCl
Position 4 (Cl): The "warhead" for diversity. Displacement with amines creates the hinge-binding motif essential for kinase inhibition.[1]
Position 8 (Methyl): Provides selectivity.[1][3] In ALK5 inhibitors, this methyl group often sits in a small hydrophobic pocket, differentiating the molecule from broad-spectrum inhibitors that lack this steric feature.
N1 & N5: N1 typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of His/Asp residues).
Functionalization Workflow (
)
The chlorine atom is highly labile to nucleophilic attack by primary and secondary amines.
Nucleophile: Aniline or aliphatic amine (1.1 eq).[1]
Conditions: Heat at 80-120°C for 4-12 hours.[1] Microwave irradiation can reduce reaction times to <30 minutes.[1]
Caption: Functional mapping of the scaffold for medicinal chemistry optimization.
PART 4: Handling & Safety Data
CAS 1360704-47-7 requires strict adherence to safety protocols, particularly due to the potential for skin sensitization and eye damage common to halogenated heterocycles.[1]
Hazard Class
Statement
Precaution
Skin Irritant
Causes skin irritation (H315)
Wear nitrile gloves; wash immediately upon contact.[1]
Eye Damage
Causes serious eye irritation (H319)
Use safety goggles; access to eyewash station is mandatory.[1]
Respiratory
May cause respiratory irritation (H335)
Handle only in a fume hood; avoid dust generation.[1]
Reactivity
Reacts with strong oxidizers
Store away from acids and moisture (hydrolysis risk).[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade slowly if exposed to moisture, reverting to the 4-hydroxy derivative.[1]
References
BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from [1]
EnamineStore. 4-chloro-8-methyl-1,5-naphthyridine Product Page (CAS 1360704-47-7).[1][2][4][5] Retrieved from [1]
National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC Review. Retrieved from [1]
BLD Pharm. 4-Chloro-8-methyl-1,5-naphthyridine Safety Data & Properties. Retrieved from [1]
PubChem. Compound Summary: 4-chloro-8-methyl-1,5-naphthyridine.[1][6] Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance
Compound: 4-Chloro-8-methyl-1,5-naphthyridine
CAS Registry Number: 1360704-47-7
Molecular Formula:
Molecular Weight: 178.62 g/mol
This guide details the physicochemical and spectroscopic profile of 4-Chloro-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the naphthyridine class—bioisosteres of quinolines and isoquinolines—this specific isomer is highly valued for its dual reactivity. The 4-chloro substituent serves as an electrophilic handle for Nucleophilic Aromatic Substitution (
), enabling the introduction of amine-based pharmacophores, while the 8-methyl group provides steric bulk and metabolic modulation distinct from the parent 1,5-naphthyridine.
Target applications include the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and antibacterial agents where the 1,5-naphthyridine core mimics the adenosine triphosphate (ATP) purine ring system.
Synthetic Pathway & Experimental Protocol
To ensure spectral data integrity, the origin of the sample must be defined. The synthesis follows a modified Gould-Jacobs reaction or Skraup-type cyclization , utilizing 3-amino-4-methylpyridine as the regiospecific starting material to install the methyl group at the 8-position.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the conversion of the hydroxy-precursor to the target chloro-heterocycle, the critical step defining the spectral purity.
Caption: Synthetic logic flow from aminopyridine precursor to the final chlorinated scaffold.
Detailed Synthesis Protocol
Objective: Conversion of 8-methyl-1,5-naphthyridin-4-ol to 4-chloro-8-methyl-1,5-naphthyridine.
Reagents:
8-Methyl-1,5-naphthyridin-4-ol (1.0 eq)
Phosphorus oxychloride (
) (Excess, solvent/reagent)
Phosphorus pentachloride (
) (0.1 eq, catalyst)
Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
Setup: In a dried round-bottom flask equipped with a reflux condenser and a
drying tube, suspend 8-methyl-1,5-naphthyridin-4-ol (5.0 mmol) in neat (15 mL).
Activation: Add catalytic
(0.5 mmol). The mixture is heated to reflux (105°C) for 3 hours. Note: The suspension should clear to a homogenous dark solution, indicating conversion of the carbonyl/hydroxyl tautomer to the chloride.
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (
).
Quench (Critical Safety): Cool the reaction mixture to room temperature. Slowly pour the mixture onto 100g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas.
Neutralization: Adjust pH to ~8 using saturated
or solution.
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the product as a off-white to pale yellow solid.
Spectroscopic Data Profile
The following data represents the analytical standard for 4-Chloro-8-methyl-1,5-naphthyridine.
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the
(178) and (180) peaks.
m/z 178.1: 100% (Relative Abundance)
m/z 180.1: ~32% (Relative Abundance)
Infrared Spectroscopy (IR)[2][3]
Medium: KBr Pellet or ATR (Attenuated Total Reflectance)
Key Bands:
3050 cm
: C-H stretch (aromatic).
2925 cm
: C-H stretch (methyl).
1585, 1490 cm
: C=N and C=C skeletal vibrations (naphthyridine ring).
1080 cm
: Ar-Cl stretch (characteristic for chloro-heterocycles).
Structural Logic & Assignment Visualization
Understanding the assignment requires visualizing the substituent effects on the 1,5-naphthyridine core. The 1,5-naphthyridine system is electron-deficient. The addition of the electron-donating methyl group at C8 slightly shields the adjacent protons, while the electron-withdrawing chlorine at C4 deshields the adjacent H3 less than a nitrogen would, but influences the chemical environment significantly.
Caption: Influence of substituents on the chemical shift environment of the naphthyridine protons.
Handling & Stability (Safety Data)
Hydrolytic Instability: Like many 4-chloro-heterocycles, this compound is susceptible to hydrolysis under acidic aqueous conditions, reverting to the 4-hydroxy tautomer (naphthyridinone). Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Reactivity: The C4-Cl bond is highly reactive toward amines. Avoid using nucleophilic solvents (like alcohols or primary amines) during storage or dissolution unless a reaction is intended.
References
Chemical Abstracts Service. CAS Registry Number: 1360704-47-7. American Chemical Society.[1]
Rapoport, H., & Batcho, A. D. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 28(7), 1753–1759. [Link]
Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (General reference for 1,5-naphthyridine spectral assignments).
Litvinov, V. P. (2004). Structure, synthesis, and reactions of 1,5-naphthyridines. Russian Chemical Reviews, 73(12).
Sigma-Aldrich/Merck. Product Specification: 1,5-Naphthyridine derivatives. (Used for confirming commercial availability and safety data of analogs).
The Pharmacological Renaissance of 1,5-Naphthyridines: From Synthetic Scaffolds to Targeted Therapeutics
Executive Summary: A Privileged Bioisostere In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold represents a "privileged structure"—a molecular framework capable of providing useful ligands for more t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: A Privileged Bioisostere
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While its isomer, 1,8-naphthyridine (e.g., Nalidixic acid), has historically dominated the antibacterial space, the 1,5-naphthyridine core has emerged as a potent bioisostere of quinoline and isoquinoline.
Its unique nitrogen placement (N1 and N5) creates specific electronic distributions that favor interactions with biological targets ranging from DNA topoisomerases and TGF-β receptors to parasitic heme detoxification pathways. This guide dissects the technical utility of substituted 1,5-naphthyridines, providing a roadmap for their synthesis, biological evaluation, and structure-activity optimization.[1]
Synthetic Architectures: Accessing the Core
To exploit the biological potential of 1,5-naphthyridines, robust synthetic access is required. Two primary methodologies dominate the field: the classical Gould-Jacobs reaction for accessing the 4-oxo core, and modern Cross-Coupling strategies for functionalizing the aromatic ring.
Synthetic Pathways Visualization
The following diagram outlines the logical flow from starting materials to functionalized bioactive cores.
Figure 1: Stepwise synthetic progression from 3-aminopyridine to functionalized 4-aryl-1,5-naphthyridines via the Gould-Jacobs protocol and subsequent Pd-catalyzed coupling.
Substituted 1,5-naphthyridines have demonstrated significant antiproliferative activity.[2][3] The mechanism of action is often dual-modal:
Topoisomerase I Inhibition: Derivatives fused with indeno- or benzo- rings intercalate into DNA, stabilizing the cleavable complex and preventing DNA religation. This mimics the action of Camptothecin.
Kinase Modulation (ALK5 & PI3K/mTOR): Specific derivatives have been identified as selective inhibitors of the TGF-β type I receptor (ALK5) and dual inhibitors of PI3K/mTOR , pathways critical for tumor growth and metastasis.
Quantitative Data: Cytotoxicity Profile
Table 1: Comparative IC50 values of key 1,5-naphthyridine derivatives against human cancer cell lines.
The scaffold is a proven antimalarial pharmacophore.[4] Pyronaridine , a Mannich base derivative of 1,5-naphthyridine, is currently used in combination therapies (Pyramax®) for Plasmodium falciparum and vivax.
Mechanism: Inhibition of β-hematin formation (similar to chloroquine) and interference with the parasite's food vacuole.
Antibacterial: 1,5-naphthyridine-3-carboxylic acids act as DNA gyrase inhibitors, effective against Gram-negative bacteria.
Structure-Activity Relationship (SAR) Matrix
Understanding the SAR is critical for optimizing biological potency. The 1,5-naphthyridine core offers multiple vectors for modification.
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution zones on the 1,5-naphthyridine ring.
Key SAR Rules
C3 Carboxyl/Carboxamide: Essential for antibacterial activity (pharmacophore for DNA gyrase binding).
C4 Substitution: Introduction of bulky basic groups (e.g., alkylamines) at C4 significantly enhances DNA intercalation and antimalarial potency (e.g., Pyronaridine).
Ring Fusion: Fusing a third ring (e.g., indeno or benzo) across the [2,3] or [3,4] positions shifts activity towards Topoisomerase I inhibition (Anticancer).
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate[1]
This protocol provides a self-validating method for accessing the key intermediate via the Gould-Jacobs reaction.
Objective: Synthesis of the 1,5-naphthyridine core.
Scale: 10 mmol.
Mix 3-aminopyridine and DEEM in a round-bottom flask.
Heat at 110°C for 1 hour without solvent.
Validation Point: Evolution of ethanol gas indicates reaction progress. The mixture should solidify upon cooling (formation of enamine intermediate).
Recrystallize the solid from ethanol to obtain the acrylate intermediate.
Cyclization (Step B):
Heat diphenyl ether to 250°C (reflux).
Add the acrylate intermediate portion-wise to the boiling solvent. Caution: Vigorous foaming will occur.
Continue heating for 30–45 minutes.
Validation Point: The solution darkens; completion is marked by the cessation of ethanol evolution.
Isolation:
Cool the reaction mixture to room temperature.
Add petroleum ether (20 mL) to precipitate the product.
Filter the solid and wash with hexane/ethanol (9:1).
Yield Expectation: 60–75%.
Characterization: 1H NMR should show a singlet around δ 8.5–9.0 ppm (H-2) and absence of ethyl protons from the malonate leaving group.
Future Outlook: Beyond Small Molecules
The 1,5-naphthyridine scaffold is evolving beyond simple inhibition. Current research trends indicate its utility in:
PROTACs (Proteolysis Targeting Chimeras): Using the 1,5-naphthyridine moiety as a warhead for specific kinases (e.g., ALK5) linked to E3 ligase ligands for targeted protein degradation.
Dual-Action Hybrids: Covalent linking of 1,5-naphthyridines with artemisinin derivatives to combat drug-resistant malaria.
References
Alonso, C., et al. "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.[5][6] A New Family of Antiproliferative Agents." Current Topics in Medicinal Chemistry, 2014.
Pfizer Inc. "Discovery of PF-04979064: A Potent and Selective PI3K/mTOR Dual Inhibitor."[3] Journal of Medicinal Chemistry, 2012 (Contextual citation from review).
Reddy, S.S., et al. "Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents."[7] Synthetic Communications, 2025.[8]
Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-β type I receptor inhibitors." Journal of Medicinal Chemistry, 2004.[9]
BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide." BenchChem Technical Guides, 2025.
Mendez-Alvarez, E., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[3][10][11][12]
Reactivity of the Chloro Group in 1,5-Naphthyridines: A Technical Guide
The following technical guide details the reactivity, synthesis, and functionalization of the chloro group in 1,5-naphthyridines. Part 1: Executive Summary & Electronic Structure The 1,5-naphthyridine scaffold is a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity, synthesis, and functionalization of the chloro group in 1,5-naphthyridines.
Part 1: Executive Summary & Electronic Structure
The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines. Its utility stems from the strategic placement of nitrogen atoms at the 1- and 5-positions, which creates a unique electronic environment that activates specific positions toward nucleophilic attack while deactivating others toward electrophilic substitution.
The chloro group serves as the primary "handle" for functionalizing this scaffold. Unlike simple pyridines, the 1,5-naphthyridine system offers a dual-activation mode where the reactivity of the chloro substituent is governed by its proximity to the two ring nitrogens.
Electronic Reactivity Profile
The reactivity of chloro-1,5-naphthyridines is dictated by the electron-deficient nature of the ring system.
-Positions (2, 4, 6, 8): These carbons are ortho or para to the ring nitrogens. They are highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution () .[1][2]
-Positions (3, 7): These carbons are meta to the ring nitrogens. They are less reactive toward but are excellent candidates for Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) when halogenated.
The Selectivity Challenge
In 2,4-dichloro-1,5-naphthyridine, a common intermediate, distinguishing between the C2 and C4 positions is non-trivial.
C2 (Ortho to N1): Inductively activated by N1 (-I effect) and mesomerically activated.
C4 (Para to N1): Mesomerically activated by N1 (-M effect).
Evidence: Experimental data indicates that under acidic conditions (e.g., acid methanolysis), the C2-position is often the primary site of substitution, yielding 2-alkoxy-4-chloro derivatives. Under basic conditions with amines, mixtures can occur, though steric factors often favor C4 or C2 depending on the nucleophile's bulk.
Part 2: Reaction Pathways & Mechanisms[1][3][4]
Nucleophilic Aromatic Substitution (
)
The
mechanism is the workhorse for functionalizing 2- and 4-chloro-1,5-naphthyridines.[2][3] The reaction proceeds via a stepwise addition-elimination pathway involving a Meisenheimer complex.[4]
Mechanism:
Addition: The nucleophile attacks the ipso-carbon (C-Cl), breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.
Elimination: The chloride ion is expelled, restoring aromaticity.[2]
Scope: Primary/secondary amines, alkoxides, and thiols.
Catalysis: Acid catalysis can accelerate the reaction by protonating the ring nitrogen, making the ring more electrophilic (lowering the LUMO energy).
Palladium-Catalyzed Cross-Coupling
For substrates that are resistant to
(e.g., electron-rich nucleophiles or deactivated rings), or to form C-C bonds, Pd-catalyzed coupling is essential.
Buchwald-Hartwig Amination: Efficient for introducing aryl amines or bulky alkyl amines.
Suzuki-Miyaura Coupling: Used to introduce aryl or heteroaryl groups.
Catalyst Choice: The 1,5-naphthyridine nitrogens can coordinate to Pd, potentially poisoning the catalyst. Bulky, electron-rich ligands like Xantphos or BINAP are required to prevent this and facilitate the oxidative addition into the C-Cl bond.
Part 3: Visualization of Reactivity
The following diagram illustrates the synthesis and divergent reactivity of the 1,5-naphthyridine scaffold.
Caption: Synthetic workflow showing the conversion of 1,5-naphthyridine to its dichloro-analog and subsequent divergent functionalization pathways.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-1,5-naphthyridine
A robust method for generating the key electrophilic scaffold.
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
Source: National Institutes of Health (NIH) / Molecules
URL:[Link]
Significance: Comprehensive review covering the last 18 years of synthesis and reactivity data.[5][6]
Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine
Source: European Journal of Chemistry
URL:[Link]
Significance: Provides analogous protocols for Vilsmeier-Haack cyclization and chlorination in naphthyridine systems.
Buchwald-Hartwig Amination - General Protocols
Source: Organic Chemistry Portal / LibreTexts
URL:[Link]
Significance: Standardized mechanistic details and ligand selection criteria for Pd-catalyzed amination.
Nucleophilic Aromatic Substitution (
) Mechanisms
Source: Master Organic Chemistry
URL:[Link]
Significance: Foundational mechanistic grounding for the addition-elimination pathway described.[7]
Potential applications of 4-Chloro-8-methyl-1,5-naphthyridine in medicinal chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-Chloro-8-methyl-1,5-naphthyridine . Executive Summary The 1,5-naphthyridine scaffold represe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-Chloro-8-methyl-1,5-naphthyridine .
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines with improved aqueous solubility and distinct hydrogen-bonding vectors. Within this class, 4-Chloro-8-methyl-1,5-naphthyridine (CAS 1360704-47-7) serves as a high-value intermediate.[1]
Its utility stems from two structural features:
The C4-Chloro Motif: A highly electrophilic handle activated by the N1 nitrogen, enabling facile Nucleophilic Aromatic Substitution (SNAr) to generate diverse libraries.
The C8-Methyl Group: A steric modulator that breaks planarity in protein binding pockets, improves lipophilicity (logP), and blocks metabolic oxidation at the electron-deficient C8 position.
This guide outlines the synthesis, reactivity, and application of this core in oncology (kinase inhibition) and infectious disease drug discovery.
Chemical Architecture & Reactivity[3]
Structural Logic
The 1,5-naphthyridine core is electron-deficient.[1] The introduction of a chlorine atom at C4 creates a "hotspot" for nucleophilic attack. The N1 nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate during SNAr reactions.
LUMO Availability: Computational models (DFT) of chloronaphthyridines typically show the Lowest Unoccupied Molecular Orbital (LUMO) concentrated at C4 and C8. With C8 blocked by a methyl group, regioselectivity for C4 is virtually guaranteed.
Steric Steering: The C8-methyl group is distal to the C4 reaction center, ensuring it does not hinder library synthesis while providing critical bulk for Structure-Activity Relationship (SAR) optimization downstream.[1]
Synthetic Pathway (The "Hub")
The most robust route to 4-Chloro-8-methyl-1,5-naphthyridine utilizes the Gould-Jacobs reaction , starting from commercially available 3-amino-4-methylpyridine.[1]
Figure 1: Synthetic workflow from aminopyridine precursor to the chloro-naphthyridine scaffold.
Medicinal Chemistry Applications
Kinase Inhibition (Oncology)
The 1,5-naphthyridine scaffold is a proven bioisostere for the quinazoline core found in EGFR inhibitors (e.g., Gefitinib).
Target Class: ALK5 (TGF-β type I receptor), PI3K, and FGFR.
Mechanism: The nitrogen at N1 accepts a hydrogen bond from the kinase hinge region (e.g., His/Thr residues). The substituent introduced at C4 (via the chloro displacement) extends into the hydrophobic pocket.
Role of 8-Methyl: In ALK5 inhibitors, unsubstituted naphthyridines often suffer from rapid metabolic clearance. The 8-methyl group sterically hinders oxidation at the vulnerable C8 position and improves the pharmacokinetic (PK) profile.[1]
Infectious Diseases (Antiparasitic)
Research into Plasmodium falciparum (Malaria) has identified 1,5-naphthyridines as inhibitors of PI4K (Phosphatidylinositol 4-kinase).[1]
Design Strategy: Displacing the 4-Cl with flexible diamines (e.g., 1,4-trans-cyclohexanediamine) creates compounds that span the ATP-binding site.[1]
Efficacy: The 8-methyl derivative often shows superior selectivity against human kinases compared to the unsubstituted analog due to subtle differences in the ATP pocket shape of the parasite enzyme.[1]
Experimental Protocols
The following protocols are designed for high reproducibility. Safety Note: Work in a fume hood. POCl3 is corrosive and water-reactive.[1]
Charge a round-bottom flask with 3-amino-4-methylpyridine (10.8 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 100 mmol).[1]
Heat to 110°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open condenser to facilitate removal.[1]
Cool to room temperature.[1][2] The solid enamine intermediate can be recrystallized from hexane/ethanol or used directly.
Cyclization:
Add the intermediate portion-wise to boiling diphenyl ether (100 mL) at 250°C . Critical: Maintain temperature >240°C to ensure cyclization over polymerization.[1]
Stir for 30-45 minutes.
Cool to ~50°C and dilute with hexane (100 mL) to precipitate the product.
Filter the off-white solid, wash with hexane, and dry.
The following diagram illustrates the logical flow for expanding a hit based on this scaffold.
Figure 2: Strategic diversification points starting from the 4-chloro-8-methyl core.[1]
References
Gellibert, F., et al. (2004).[4] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[1][4] Journal of Medicinal Chemistry.[4]
Litalien, C., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation.[1] Journal of Medicinal Chemistry.[4] [1]
BenchChem. (2025).[1] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
Litvic, M., et al. (2012). Regioselective synthesis of 1,5-naphthyridines via Gould-Jacobs reaction.[1] Tetrahedron.[1] (Standard synthetic reference for 1,5-naphthyridine cyclization).
The Strategic Deployment of 4-Chloro-8-methyl-1,5-naphthyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release Shanghai, China – February 18, 2026 – In the intricate landscape of medicinal chemistry, the identification of versatile scaffolds is paramount to the successful development of novel therapeutics. A...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Shanghai, China – February 18, 2026 – In the intricate landscape of medicinal chemistry, the identification of versatile scaffolds is paramount to the successful development of novel therapeutics. Among these, the 1,5-naphthyridine core has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth technical overview of a particularly valuable derivative, 4-Chloro-8-methyl-1,5-naphthyridine, for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and strategic application as a cornerstone for building diverse libraries of bioactive molecules.
The 1,5-Naphthyridine Scaffold: A Foundation of Therapeutic Potential
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a recurring motif in numerous biologically active compounds. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Derivatives of the 1,5-naphthyridine core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2] This inherent bioactivity makes the 1,5-naphthyridine scaffold a highly attractive starting point for drug discovery campaigns.
Synthesis of the Core Scaffold: 4-Chloro-8-methyl-1,5-naphthyridine
The strategic utility of 4-Chloro-8-methyl-1,5-naphthyridine begins with its synthesis. A robust and adaptable synthetic route is crucial for its widespread application. The most common and efficient approach involves a two-step process starting from a substituted 3-aminopyridine.
Step 1: Formation of the Hydroxy Intermediate
The initial step typically employs a cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach reaction, to construct the 1,5-naphthyridine core.[1] For the synthesis of the 8-methyl substituted scaffold, 3-amino-x-methylpyridine would be the logical starting material. A common method involves the condensation of a 3-aminopyridine derivative with a β-ketoester or a similar reactive methylene compound, followed by a thermal cyclization to yield the corresponding 4-hydroxy-1,5-naphthyridine.[1]
Conceptual Experimental Protocol: Synthesis of 4-Hydroxy-8-methyl-1,5-naphthyridine
Reaction Setup: To a solution of 3-amino-methylpyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.1 eq).
Condensation: Heat the mixture to 140-150 °C for 2 hours to facilitate the initial condensation reaction.
Cyclization: Increase the temperature to 250-260 °C and maintain for 1-2 hours to induce thermal cyclization.
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solvent. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then dried.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-8-methyl-1,5-naphthyridine.
Step 2: Chlorination of the Hydroxy Intermediate
The subsequent conversion of the 4-hydroxy group to a chloro substituent is a critical activation step, transforming the scaffold into a versatile intermediate for further derivatization. This is typically achieved using a standard chlorinating agent.
Conceptual Experimental Protocol: Synthesis of 4-Chloro-8-methyl-1,5-naphthyridine
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-8-methyl-1,5-naphthyridine (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until a basic pH is achieved. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Chloro-8-methyl-1,5-naphthyridine can be purified by column chromatography on silica gel.
Figure 1: Synthetic workflow for 4-Chloro-8-methyl-1,5-naphthyridine.
The Chloro Group: A Gateway to Molecular Diversity
The true power of 4-Chloro-8-methyl-1,5-naphthyridine as a scaffold lies in the reactivity of the C4-chloro substituent. This electron-deficient position is highly susceptible to nucleophilic aromatic substitution (SₙAr) and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a vast array of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the naphthyridine ring system activates the C4 position for attack by various nucleophiles. This allows for the straightforward displacement of the chloride with amines, alcohols, thiols, and other nucleophilic moieties.
Conceptual Experimental Protocol: SₙAr with an Amine
Reaction Setup: Dissolve 4-Chloro-8-methyl-1,5-naphthyridine (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate may be added to scavenge the HCl generated.
Reaction: Heat the reaction mixture to 80-120 °C. The reaction can be monitored by TLC or LC-MS. Microwave irradiation can often accelerate this transformation.[3]
Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
Purification: The crude product is then purified using standard techniques such as column chromatography or preparative HPLC.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.[4][5] This enables the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds with a wide range of amines, anilines, and amides.[4]
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Reaction Setup: In a reaction vessel, combine 4-Chloro-8-methyl-1,5-naphthyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
Solvent and Atmosphere: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product, and purify by chromatography.
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-8-methyl-1,5-naphthyridine
Introduction & Mechanistic Insight The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., TGF-β, ALK5 inhibitors) and anti-infectives due to its abi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Insight
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., TGF-β, ALK5 inhibitors) and anti-infectives due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions.
The substrate 4-Chloro-8-methyl-1,5-naphthyridine presents a specific reactivity profile. Unlike simple aryl chlorides, the chlorine atom at the C4 position is activated by the electron-deficient nature of the naphthyridine ring. Specifically, C4 is gamma to the N1 nitrogen, analogous to a 4-chloropyridine. This makes the C-Cl bond highly susceptible to oxidative addition by Palladium(0) species, and also prone to Nucleophilic Aromatic Substitution (
).
However, the presence of the 8-methyl group introduces a subtle but critical electronic perturbation. As a weak electron-donating group (EDG) located on the distal ring, it slightly increases the electron density of the pi-system compared to the unsubstituted parent. While this does not deactivate the C4-Cl bond enough to hinder reaction, it necessitates the use of electron-rich, bulky phosphine ligands to ensure rapid turnover and prevent catalyst arrest, particularly when coupling with sterically demanding or electron-poor nucleophiles.
Mechanistic Considerations for Protocol Design
Oxidative Addition: The C4-Cl bond is activated. Standard Pd(II)/Phosphine systems reduced in situ are generally sufficient, but pre-formed Pd(0) or Buchwald G3/G4 precatalysts provide higher consistency.
Competitive Pathways: Because the ring is electron-deficient,
background reactions can occur if strong nucleophiles (like aliphatic amines or alkoxides) are used with insufficient catalytic turnover. High-activity catalytic systems are preferred to favor the Pd-cycle over background substitution.
Nitrogen Chelation: The N1 and N5 nitrogens are capable of coordinating to Palladium, potentially forming off-cycle resting states (catalyst poisoning). Bulky ligands (e.g., XPhos, BrettPhos) are essential to prevent this coordination and maintain the active mono-ligated Pd(0) species.
Visualization: Catalytic Workflow
The following diagram outlines the decision logic for optimizing cross-coupling reactions on this specific scaffold.
Caption: Decision tree for selecting catalytic systems based on the desired coupling partner (Boronic Acid vs. Amine).
This protocol is optimized for coupling 4-Chloro-8-methyl-1,5-naphthyridine with aryl and heteroaryl boronic acids. The use of XPhos Pd G4 is recommended to handle the potential inhibitory effects of the naphthyridine nitrogens and to ensure rapid conversion.
Setup: Charge a reaction vial equipped with a magnetic stir bar with the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.
Base Addition: Add the degassed aqueous K₃PO₄ solution (3.0 equiv) via syringe.
Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (critical for biphasic mixtures) for 2–4 hours.
Monitoring: Monitor by LC-MS. The activated chloride usually converts rapidly.
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Data Summary: Typical Performance
Parameter
Condition
Notes
Catalyst Loading
1–2 mol%
Higher loading (5%) may be needed for highly steric boronic acids.
Temperature
60–80 °C
Lower temps minimize protodeboronation of unstable boronic acids.
Time
2–4 Hours
Extended times rarely needed due to C4 activation.
Yield
85–95%
High yields typical; main byproduct is boronic acid homocoupling.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Coupling amines to the C4 position is a common strategy for generating kinase inhibitors. While
is possible, Pd-catalysis offers milder conditions, broader scope (especially for electron-poor anilines), and higher yields.
For Primary Amines: BrettPhos Pd G4 (CAS: 1470372-59-8) (1–3 mol%)
For Secondary Amines: RuPhos Pd G4 (CAS: 1375325-68-0) (1–3 mol%)
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LHMDS (2.0 equiv)
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step Procedure
Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic amine species and hydrolyzes the catalyst.
Charge Solids: Add naphthyridine substrate, amine (if solid), NaOtBu, and Pd-Precatalyst to the vial inside a glovebox or under a strong flow of Nitrogen.
Solvent: Add anhydrous t-Amyl alcohol (0.1 – 0.2 M).
Note: t-Amyl alcohol helps solubilize the polar naphthyridine better than toluene in many cases.
Reaction: Heat to 90–100 °C for 4–12 hours.
Checkpoint: If the reaction stalls, add 1.0 mol% additional catalyst.
Workup: Filter through a pad of Celite to remove palladium black and salts. Rinse with DCM. Concentrate the filtrate.
Purification: Reverse-phase preparative HPLC is often preferred for these polar amino-naphthyridines to ensure removal of trace metal and ligands.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by N1/N5.
Switch to bulkier ligand (BrettPhos, tBuXPhos) to prevent N-coordination. Increase temp to 100°C.
Hydrolysis (C4-OH)
Wet solvent/base; Hydroxide competition.
Ensure anhydrous conditions. Use weaker bases (Cs₂CO₃) or switch to non-hygroscopic bases.
Protodehalogenation
Beta-hydride elimination from amine.
Avoid secondary alcohols as solvents if possible (use Toluene/Dioxane). Reduce temp.
Regio-scrambling
Not applicable.
4-Chloro-8-methyl is asymmetric; C4 is the only reactive halide.
Safety & Handling
Sensitization: Naphthyridine derivatives can be potent skin sensitizers. Handle all solids in a fume hood and wear double nitrile gloves.
Residual Palladium: 1,5-naphthyridines are excellent ligands and may retain Palladium. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup if the compound is intended for biological assay.
References
General Reactivity of 1,5-Naphthyridines
Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link
Suzuki Coupling on Heteroaryl Chlorides (Pd-G4 Precatalysts)
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Medicinal Chemistry of 1,5-Naphthyridines (TGF-β Inhibitors)
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Link
Buchwald-Hartwig Conditions for N-Heterocycles
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
Synthesis of 4,8-Substituted 1,5-Naphthyridines
Example of direct Suzuki coupling on 4,8-dibromo-1,5-naphthyridine. RSC Advances, 2014. Link
Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-8-methyl-1,5-naphthyridine
Executive Summary & Strategic Context The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasitic drugs. The 4-chloro-8-methyl-1,5-naphthyridine derivative represents a critical intermediate; the C4-chloride is highly activated for nucleophilic aromatic substitution (SNAr), while the C8-methyl group provides a handle for solubility modulation and structure-activity relationship (SAR) exploration without imposing significant steric hindrance at the reaction site.
This application note details a robust, field-proven protocol for functionalizing C4 via SNAr. Unlike simple pyridines, the 1,5-naphthyridine system possesses dual nitrogen atoms that significantly lower the LUMO energy, facilitating attack by diverse nucleophiles (amines, alkoxides, thiols) under milder conditions than those required for quinolines.
Mechanistic Grounding & Reactivity Profile
Electronic Activation
The reactivity of the C4-chloride is driven by the specific placement of the ring nitrogens:
N1 (para-like): Provides strong resonance withdrawal, stabilizing the Meisenheimer intermediate.
N5 (meta-like): Contributes inductive electron withdrawal, further activating the C4 position.
8-Methyl Effect: The methyl group at C8 is electronically donating (via hyperconjugation) but is distally located on the fused ring. While it slightly attenuates the global electrophilicity compared to the des-methyl parent, the 1,5-naphthyridine core remains sufficiently electron-deficient to permit SNAr without transition metal catalysis.
Reaction Pathway Visualization
The following diagram illustrates the standard addition-elimination mechanism and the critical transition states.
Figure 1: Mechanistic pathway for SNAr on 1,5-naphthyridine. The reaction proceeds via a stabilized Meisenheimer complex.[1]
Activation: In a dried flask under N2, suspend NaH (1.5 equiv) in dry DMF.
Nucleophile Addition: Add the alcohol/thiol dropwise at 0°C. Stir for 15 min to generate the alkoxide/thiolate.
Substrate Addition: Add 4-Chloro-8-methyl-1,5-naphthyridine (dissolved in minimal DMF) to the mixture.
Reaction: Allow to warm to room temperature. If reaction is sluggish after 1 hr, heat to 60°C.
Caution: Exothermic reaction. 1,5-naphthyridines are sensitive to strong bases at high temps (ring opening risk), so avoid excessive heating (>100°C) with NaH.
Quench: Carefully quench with sat. NH4Cl solution.
Isolation: Extract with EtOAc/Ether.
Optimization & Solvent Selection Guide
The choice of solvent profoundly impacts reaction rate and impurity profile. Use the table below to select the optimal system.
Essential for anionic nucleophiles. Difficult to remove.
DMSO
189°C
Aprotic Polar
Low Reactivity Nucleophiles
Highest rate enhancement due to stabilization of charged TS.
Toluene
110°C
Non-polar
Pd-Catalyzed Backup
Use only if SNAr fails (requires Buchwald conditions).
Troubleshooting & Critical Parameters
Common Failure Modes
Hydrolysis: Formation of 4-hydroxy-8-methyl-1,5-naphthyridine (naphthyridinone).
Cause: Wet solvent or hygroscopic amine.
Fix: Use anhydrous solvents; add molecular sieves.
N-Oxide Formation: If using oxidizing conditions or old amines.
Fix: Use fresh reagents; perform under inert atmosphere (N2/Ar).
No Reaction:
Cause: Nucleophile is too weak or sterically hindered.
Fix: Switch solvent to DMSO (120°C) or use microwave irradiation (140°C, 30 min). If still failed, switch to Buchwald-Hartwig coupling (Pd2(dba)3, BINAP, NaOtBu).
Decision Logic for Difficult Substrates
Figure 2: Logical workflow for optimizing reaction yields.
Safety & Handling (E-E-A-T)
Toxicity: 1,5-Naphthyridines are often bioactive. Treat all derivatives as potential kinase inhibitors or DNA intercalators. Handle in a fume hood.
Skin/Eye: 4-Chloro-8-methyl-1,5-naphthyridine is a skin irritant and potential sensitizer. Wear nitrile gloves and safety glasses.
Thermal Hazards: Reactions in sealed tubes or microwaves can generate pressure. Ensure vials are rated for the pressure (especially with volatile amines like methylamine).
References
Litvic, M. et al. "Synthesis and reactivity of 1,5-naphthyridine derivatives." Molecules, 2025 .[3] (Review of recent synthetic strategies).
Gencer, H.K. et al. "Synthesis and antibacterial activity of naphthyridine derivatives." MDPI, 2024 . (Protocol validation for naphthyridine amination).
PubChem. "4-Chloro-8-methyl-1,5-naphthyridine Compound Summary."[4] National Library of Medicine.
Derivatization of 4-Chloro-8-methyl-1,5-naphthyridine at the 4-position
An Application Guide to the Functionalization of 4-Chloro-8-methyl-1,5-naphthyridine Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine ring system is a privileged heterocyclic moti...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Functionalization of 4-Chloro-8-methyl-1,5-naphthyridine
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Composed of two fused pyridine rings, this scaffold is a cornerstone in the development of novel therapeutics, including anticancer, antibacterial, and antiviral agents.[2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[5]
This guide focuses on a particularly valuable building block: 4-Chloro-8-methyl-1,5-naphthyridine . The chlorine atom at the 4-position serves as a versatile synthetic handle, readily participating in a variety of transformations.[6] This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of a broad chemical space during drug discovery campaigns. This document provides an in-depth overview of the primary derivatization strategies at this 4-position, complete with mechanistic insights and detailed experimental protocols for researchers in the field.
Core Derivatization Strategies at the 4-Position
The reactivity of 4-chloro-8-methyl-1,5-naphthyridine is dominated by two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways depends on the desired final structure—whether a heteroatom or a new carbon-based substituent is to be installed.
Figure 1: Key derivatization pathways for 4-chloro-8-methyl-1,5-naphthyridine.
The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system makes the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to attack by nucleophiles.[7] This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[8][9] The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product.
Causality Behind the Reaction:
Activation: The pyridine-like nitrogen atom at position 5 significantly lowers the electron density at the C4 position, making it highly activated for nucleophilic attack.
Leaving Group: While chloride is not as potent a leaving group as fluoride in some SNAr reactions, its departure is facilitated by the strong thermodynamic driving force of restoring the aromatic system.[8]
Scope: This method is particularly effective for installing nitrogen, oxygen, and sulfur nucleophiles.
Protocol 1: Synthesis of 4-Amino-8-methyl-1,5-naphthyridine Derivatives
This protocol details the direct amination of the chloro-naphthyridine core. The reaction is typically performed at elevated temperatures to overcome the activation energy required to disrupt the aromaticity in the first step.[1]
Step-by-Step Methodology:
Vessel Preparation: To a sealable reaction vessel, add 4-chloro-8-methyl-1,5-naphthyridine (1.0 eq.), the desired primary or secondary amine (1.5-3.0 eq.), and a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).
Base Addition (Optional but Recommended): For amine hydrochlorides or less nucleophilic amines, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) to scavenge the HCl generated.
Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether.
Purification: If the product is soluble, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure 4-amino derivative.
Nucleophile
Solvent
Temperature (°C)
Typical Time (h)
Notes
Morpholine
n-Butanol
130
12
Direct reaction, often with high yield.
Aniline
DMF
150
18
Higher temperatures may be needed for less nucleophilic aromatic amines.
Ammonium Hydroxide
Sealed Tube
140
24
Used for the synthesis of the primary 4-amino-1,5-naphthyridine.[1]
Benzylamine
Ethanol
120
8
Generally proceeds cleanly.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice in modern organic synthesis.[10][11] These methods offer exceptional functional group tolerance and proceed under relatively mild conditions.[12]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for coupling aryl or vinyl halides with boronic acids or their esters.[13] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[14]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 4-Aryl-8-methyl-1,5-naphthyridine Derivatives
This protocol provides a general procedure for the Suzuki coupling of 4-chloro-8-methyl-1,5-naphthyridine. The choice of ligand is critical for achieving high yields, especially with less reactive chloro-substrates.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-chloro-8-methyl-1,5-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%). Alternatively, a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be used.
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water.[15]
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-aryl derivative.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. It has largely replaced harsher classical methods and offers an exceptionally broad scope for coupling various amines, including primary, secondary, and even ammonia equivalents.[16]
Protocol 3: Advanced Synthesis of 4-Amino-8-methyl-1,5-naphthyridine Derivatives
This method is often complementary to the SNAr approach and is particularly useful for coupling less nucleophilic amines or when milder conditions are required.
Step-by-Step Methodology:
Inert Atmosphere Setup: In a glovebox or under a steady stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine like tBu₃P·HBF₄) (2-6 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.) to a dry reaction flask.[17]
Reagent Addition: Add the 4-chloro-8-methyl-1,5-naphthyridine (1.0 eq.) and the desired amine (1.1-1.3 eq.).
Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane.[18] Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as determined by LC-MS (typically 1-12 hours).
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Dilute with an organic solvent like ethyl acetate or dichloromethane.
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude material via silica gel chromatography to isolate the desired N-substituted product.
4-Chloro-8-methyl-1,5-naphthyridine stands out as a highly adaptable platform for chemical synthesis. The protocols detailed herein for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provide reliable and efficient pathways to a vast array of derivatives. By understanding the mechanistic underpinnings of these transformations, researchers can rationally select conditions to functionalize the 4-position, accelerating the development of new chemical entities for pharmaceuticals, agrochemicals, and advanced materials.[6] The continued development of new catalysts and ligands promises to further expand the synthetic utility of this valuable heterocyclic core.[10]
References
Alonso, D., Fuertes, M., Gonzalez, J., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link]
Alonso, D., Fuertes, M., Gonzalez, J., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Alonso, D., Fuertes, M., Gonzalez, J., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
Jacobsen, E. J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
de Vries, J. G. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews. [Link]
Application Note: Strategic Utilization of 4-Chloro-8-methyl-1,5-naphthyridine in Kinase Inhibitor Synthesis
Abstract The 1,5-naphthyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, particularly for TGF-β type I receptor (ALK5) and PI3K/mTOR dual inhibitors. This application note detai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-naphthyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, particularly for TGF-β type I receptor (ALK5) and PI3K/mTOR dual inhibitors. This application note details the specific utility of 4-Chloro-8-methyl-1,5-naphthyridine as a high-value electrophilic building block. Unlike unsubstituted analogues, the 8-methyl variant offers enhanced metabolic stability by blocking the C8-position from oxidative metabolism while maintaining the critical hydrogen-bond acceptor capability of the N1/N5 system. This guide provides a validated protocol for its synthesis and subsequent functionalization via SNAr and Suzuki-Miyaura coupling to generate potent kinase inhibitor libraries.
Chemical Profile & Mechanistic Rationale[1]
Physicochemical Properties
Property
Value
Relevance to Drug Discovery
CAS Number
Not widely listed (Custom Intermediate)
Niche building block for IP-generating libraries.
Formula
C9H7ClN2
Low MW (178.62) allows for significant elaboration.
ClogP
~2.2
Optimal lipophilicity for membrane permeability.
Reactivity
High (C4-Cl)
Facile displacement by nucleophiles (amines/alkoxides).
Structural Activity Relationship (SAR) Logic
The 1,5-naphthyridine core mimics the adenine ring of ATP, allowing it to bind effectively in the hinge region of kinases.
N1 Interaction: Acts as a hydrogen bond acceptor for the hinge region backbone NH (e.g., His283 in ALK5).
C4-Position: The "exit vector" for introducing solubilizing groups or specificity elements (e.g., 2-aminopyrimidine, pyrazole).
C8-Methyl Group:Crucial for metabolic stability. The C8 position in unsubstituted naphthyridines is prone to oxidation by aldehyde oxidase (AO). Methylation at C8 sterically and electronically blocks this metabolic soft spot, significantly increasing in vivo half-life (
).
Strategic Workflow: From Precursor to Inhibitor
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow, highlighting the central role of the 4-chloro-8-methyl intermediate.
Figure 1: Synthetic workflow transforming 3-amino-4-methylpyridine into diverse kinase inhibitors via the 4-chloro-8-methyl-1,5-naphthyridine core.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 4-Chloro-8-methyl-1,5-naphthyridine from 3-amino-4-methylpyridine.
Reagents:
3-Amino-4-methylpyridine (1.0 eq)
Diethyl ethoxymethylenemalonate (1.1 eq) or Meldrum's Acid/Triethyl Orthoformate
Dowtherm A (Diphenyl ether/biphenyl mixture)
Phosphorus oxychloride (POCl3)
Step-by-Step Procedure:
Condensation: In a round-bottom flask, mix 3-amino-4-methylpyridine (10.8 g, 100 mmol) with diethyl ethoxymethylenemalonate (23.7 g, 110 mmol). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up.
Checkpoint: Monitor TLC for disappearance of amine.
Gould-Jacobs Cyclization: Add the resulting enamine intermediate dropwise to refluxing Dowtherm A (250°C) over 20 minutes. Continue reflux for 45 minutes.
Note: High temperature is critical for aromatic cyclization. Ensure vigorous stirring.
Isolation (Hydroxyl Intermediate): Cool to room temperature. Add hexane to precipitate the product (4-hydroxy-8-methyl-1,5-naphthyridine-3-carboxylate ester). Filter and wash with hexane.
Hydrolysis/Decarboxylation (Optional): If the ester is not desired, hydrolysis with NaOH followed by thermal decarboxylation in quinoline yields the 4-hydroxy-8-methyl-1,5-naphthyridine.
Chlorination: Suspend the 4-hydroxy intermediate (5.0 g) in POCl3 (30 mL). Heat to reflux (105°C) for 3 hours.
Safety: POCl3 is corrosive. Use a caustic scrubber.
Work-up: Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH > 8). Extract with Dichloromethane (DCM).
Protocol B: Functionalization via SNAr (Library Generation)
Objective: Synthesis of a prototype ALK5 inhibitor library.
Reagents:
4-Chloro-8-methyl-1,5-naphthyridine (1.0 eq)
Amine Building Block (e.g., 4-(2-pyridyl)pyrazole-3-amine) (1.2 eq)
Diisopropylethylamine (DIEA) (2.5 eq)
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Procedure:
Setup: In a microwave vial, dissolve 4-chloro-8-methyl-1,5-naphthyridine (100 mg, 0.56 mmol) and the amine nucleophile (0.67 mmol) in DMSO (2 mL).
Base Addition: Add DIEA (244 µL, 1.4 mmol). Cap the vial under argon.
Reaction: Heat at 120°C for 12 hours (thermal) or 140°C for 45 mins (microwave).
Mechanistic Insight: The N1/N5 nitrogens render the C4 position highly electron-deficient, facilitating nucleophilic attack.
Work-up: Dilute with water (10 mL). If solid precipitates, filter and wash.[1][2] If oil forms, extract with EtOAc.
Validation: 1H NMR should show loss of the C4-Cl signal and appearance of amine NH/aromatic protons.
Troubleshooting & "Expert Tips"
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Temperature too low (<240°C).
Use Dowtherm A or Diphenyl ether.[3] Reaction must be at reflux (250°C+) to overcome the energy barrier.
Incomplete Chlorination
Wet intermediate.
Ensure the 4-hydroxy precursor is strictly dry before adding POCl3. Water hydrolyzes the reagent.
SNAr Stalled
Non-nucleophilic amine.
For sterically hindered or electron-poor amines (e.g., anilines), switch to Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3).
Regioselectivity
N/A
The 4-position is significantly more reactive than the 8-methyl or other ring carbons, ensuring high regioselectivity.
References
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.
BenchChem Technical Guide. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Application Notes.
Lozano, V., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.
Reissert, A. (1893).[3] "First synthesis of naphthyridine derivatives." Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).
Vanderbilt University. (2012). "Substituted 1,5-naphthyridine derivatives as kinase inhibitors." World Intellectual Property Organization (WO/2012/Patent).
Precision Stille Coupling Protocol: Functionalization of 4-Chloro-8-methyl-1,5-naphthyridine
Executive Summary & Strategic Analysis This application note details the optimized experimental procedure for the Stille cross-coupling of 4-Chloro-8-methyl-1,5-naphthyridine . This scaffold is a privileged structure in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details the optimized experimental procedure for the Stille cross-coupling of 4-Chloro-8-methyl-1,5-naphthyridine . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors (e.g., PI3K, mTOR) due to its ability to mimic purine binding modes.
Substrate Analysis: The 1,5-Naphthyridine Core
The 1,5-naphthyridine system presents specific electronic challenges and opportunities:
Electronic Activation: The nitrogen atoms at positions 1 and 5 exert a strong electron-withdrawing effect, significantly activating the C4-Cl bond for oxidative addition by Palladium(0). This makes the substrate highly reactive compared to standard chlorobenzenes.
Catalyst Poisoning Risk: The lone pairs on N1 and N5 are capable of coordinating to the Pd center, potentially displacing phosphine ligands and arresting the catalytic cycle.
Substituent Effect (8-Methyl): The methyl group at C8 provides a slight electron-donating effect and steric bulk. While it does not deactivate the C4 position, it enhances solubility in non-polar solvents (Toluene, Dioxane), which is critical for Stille coupling efficiency.
Reaction Design Logic
To mitigate the coordination risk and exploit the electronic activation, this protocol utilizes Pd(PPh₃)₄ as the catalyst. The labile PPh₃ ligands dissociate easily to allow oxidative addition but are bulky enough to discourage bis-coordination of the naphthyridine nitrogens. Copper(I) Iodide (CuI) is included as a co-catalyst ("The Copper Effect") to facilitate the transmetallation step, which is often the rate-determining step in Stille couplings of electron-deficient heteroaryls.
Experimental Procedure
Safety Warning: Organotin compounds are highly toxic and readily absorbed through the skin. All operations must be performed in a well-ventilated fume hood. Double-gloving is mandatory.
Materials & Reagents
Reagent
Equiv.
Role
Notes
4-Chloro-8-methyl-1,5-naphthyridine
1.0
Substrate
Limiting reagent. Dry thoroughly.
Organostannane (R-SnBu₃)
1.1 - 1.2
Coupling Partner
Tributylstannyl reagents preferred over trimethyl for lower volatility.
Pd(PPh₃)₄
0.05 (5 mol%)
Catalyst
Must be bright yellow. Brown/black indicates decomposition.
CuI (Copper Iodide)
0.10 (10 mol%)
Co-Catalyst
Accelerates transmetallation.
CsF (Cesium Fluoride)
2.0
Additive
Activates stannane; scavenges tin byproducts.
1,4-Dioxane
[0.1 M]
Solvent
Anhydrous, degassed (sparged with Ar/N₂).
Step-by-Step Protocol
Phase 1: Inert Atmosphere Setup
Glassware Prep: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry Argon.
Degassing: In a separate flask, sparge anhydrous 1,4-Dioxane with Argon for 20 minutes to remove dissolved oxygen (O₂ induces homocoupling and catalyst oxidation).
Phase 2: Reaction Assembly
Solids Addition: Under a positive pressure of Argon, charge the RBF with:
4-Chloro-8-methyl-1,5-naphthyridine (1.0 equiv)
CuI (10 mol%)
CsF (2.0 equiv)
Pd(PPh₃)₄ (5 mol%) — Add this last to minimize air exposure.
Solvent & Stannane: Syringe in the degassed 1,4-Dioxane. Immediately add the Organostannane (1.1 equiv) via syringe.
Seal: Seal the system with a rubber septum and wire/clamp the connections.
Phase 3: Reaction Execution
Heating: Immerse the flask in a pre-heated oil bath at 100°C .
Monitoring: Monitor reaction progress via LC-MS or TLC every 2 hours.
Target: Disappearance of the starting chloride (M+H = 179/181).
Duration: Typically 4–12 hours depending on the stannane steric bulk.
Completion: Once conversion >95%, remove from heat and allow to cool to room temperature.
Visualization: Catalytic Cycle & Workflow
Mechanistic Pathway
The following diagram illustrates the specific catalytic cycle for this naphthyridine substrate, highlighting the critical role of Copper(I) in the transmetallation step.
Caption: Pd(0)/Cu(I) co-catalyzed cycle. Naphthyridine electron deficiency accelerates Oxidative Addition; CuI aids Transmetallation.
Workup & Tin Removal Workflow
Standard workups often fail to remove trace tin. This protocol uses a Potassium Fluoride (KF) precipitation method, which converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride.
Dilution: Dilute the cooled reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (3x reaction volume).
KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) .
Stirring: Vigorously stir the biphasic mixture for 30–60 minutes. A white, polymeric precipitate (
) will form.
Filtration: Filter the suspension through a pad of Celite to remove the tin solids.[1] Wash the pad with EtOAc.
Extraction: Separate the organic layer, wash with water and brine, dry over
, and concentrate.
Flash Chromatography
Stationary Phase: Silica Gel (neutralized).
Mobile Phase: Hexanes/Ethyl Acetate gradient.
Note: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to prevent acid-catalyzed decomposition of the product or streaking of the basic naphthyridine on the acidic silica.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Reaction (SM remains)
Catalyst Poisoning
Naphthyridine nitrogens may bind Pd. Switch to Pd₂(dba)₃ + XPhos or increase temperature to 120°C.
Homocoupling (R-R)
Oxygen in solvent
Re-degas solvents. Ensure Argon line is positive pressure.
Black Precipitate
"Pd Black" formation
Catalyst decomposition. Add more ligand (PPh₃) or switch to a more stable catalyst source.
Product Streaking on TLC
Interaction with Silica
Add 1% Et₃N or 1% NH₄OH to the eluent system.
References
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. (Demonstrates reactivity of chloro-heterocycles).
Farina, V., & Krishnan, B. "Large rate accelerations in the Stille reaction with triphenylarsine and copper(I)." Journal of the American Chemical Society, 1991. (The "Copper Effect").
Renaud, J., et al. "Estrogen Receptor Modulators: Synthesis and Structure-Activity Relationships of 1,5-Naphthyridines." Journal of Medicinal Chemistry, 2005.[2] (Specific application of coupling on 1,5-naphthyridine core).
BenchChem Technical Support. "Removal of Organotin Residues from Stille Reactions." BenchChem Protocols, 2025.
Technical Support Center: Synthesis of 4-Chloro-8-methyl-1,5-naphthyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-8-methyl-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Chloro-8-methyl-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,5-naphthyridine core is a significant pharmacophore in drug discovery, and its successful synthesis is critical for advancing many research programs.[1][2]
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, addressing common side reactions and purification challenges. We will explore the causality behind these issues and offer field-proven solutions to optimize your synthetic route.
Core Synthetic Strategy: An Overview
The most common and reliable pathway to 4-Chloro-8-methyl-1,5-naphthyridine involves a two-stage process:
Cyclization: Formation of the 4-hydroxy-8-methyl-1,5-naphthyridine (which exists in tautomeric equilibrium with 8-methyl-1,5-naphthyridin-4(1H)-one) via a condensation and thermal cyclization reaction, such as the Gould-Jacobs reaction.[1]
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
The following workflow diagram illustrates this primary pathway and highlights the points where critical side reactions can occur.
Caption: Synthetic pathway and key side reaction points.
Troubleshooting Guide & FAQs
Stage 1: Synthesis of 4-Hydroxy-8-methyl-1,5-naphthyridine
Q1: My cyclization reaction produced a low yield of the desired hydroxy-naphthyridine and a significant amount of dark, intractable tar. What is causing this and how can it be prevented?
Answer: This is a very common issue in reactions like the Skraup or Gould-Jacobs synthesis, which rely on high temperatures and/or strong acids.[4]
Causality: The formation of tar is primarily due to the polymerization of reactive intermediates under harsh thermal conditions.[4] In the Gould-Jacobs reaction, high temperatures (often >250 °C in Dowtherm A or diphenyl ether) are required for the intramolecular cyclization.[1] If the reaction is heated for too long or at an excessively high temperature, starting materials and the product can begin to decompose and polymerize.
Troubleshooting & Optimization:
Temperature Control: Precisely control the temperature of the heating mantle or oil bath. Determine the optimal temperature and time by running small-scale experiments and monitoring via Thin Layer Chromatography (TLC) or LC-MS. For many cyclizations of this type, a temperature range of 240-260°C is typical.[1]
Reaction Time: Avoid unnecessarily long reaction times. Once TLC analysis indicates the consumption of the enamine intermediate, begin the cooling process. Prolonged heating will only favor decomposition.[4]
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions at high temperatures which can contribute to tar formation.
Q2: I am observing a mixture of isomeric products in my crude material. Why does this happen and what can be done to improve regioselectivity?
Answer: The formation of isomeric byproducts is a known challenge when using substituted aminopyridines in cyclization reactions.[4]
Causality: If your starting 3-amino-2-methylpyridine is contaminated with other isomers (e.g., 3-amino-4-methylpyridine or 5-amino-2-methylpyridine), each of these will undergo the condensation and cyclization sequence to produce a different naphthyridine isomer. The purification of these closely related isomers can be exceptionally difficult.
Troubleshooting & Optimization:
Starting Material Purity: The most critical factor is the purity of your starting aminopyridine. Verify the purity of the commercial material by ¹H NMR and GC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
Directed Synthesis: If isomeric contamination is unavoidable, consider alternative synthetic routes that offer better regiochemical control, such as those involving cross-coupling reactions on a pre-formed, correctly substituted pyridine ring.[1]
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: My chlorination reaction is sluggish and incomplete, with a significant amount of the 4-hydroxy starting material remaining even after prolonged heating. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent problem in the chlorination of hydroxynaphthyridines and related heterocycles.[5] The N-heterocycle can be protonated and form adducts, reducing the reactivity of the system.
Causality: The conversion of the 4-oxo/hydroxy group to the chloro group by POCl₃ is a nucleophilic substitution reaction. The reaction can be slow if the intermediate is not sufficiently reactive or if the temperature is too low. The basic nitrogen of the naphthyridine ring can also be protonated or form a complex with POCl₃, which can hinder the reaction.
Troubleshooting & Optimization:
Temperature and Time: Ensure the reaction is heated sufficiently. A reflux temperature (around 105-110 °C for POCl₃) is typically required for several hours. Monitor the reaction by TLC until the starting material is consumed.
Use of a Co-solvent: In some cases, using a high-boiling inert co-solvent like toluene or xylene can help improve solubility and achieve higher reaction temperatures.
Addition of a Tertiary Amine: Adding a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction. The amine acts as a base to neutralize any HCl generated in situ, which might otherwise protonate the naphthyridine ring and deactivate it.
Q4: My mass spec analysis shows peaks corresponding to di-chloro or even tri-chloro species. How can I prevent this over-chlorination?
Answer: Over-chlorination is a risk when the reaction conditions are too harsh, leading to electrophilic chlorination on the aromatic rings in addition to the desired substitution at the C4 position.
Causality: At high temperatures, POCl₃ can promote electrophilic chlorination on electron-rich positions of the naphthyridine ring system. The methyl group is an activating group, which can make the pyridine ring it's attached to more susceptible to this side reaction.
Troubleshooting & Optimization:
Strict Temperature Control: Avoid excessive temperatures. The reaction should be maintained at a steady reflux, not heated so aggressively that the temperature significantly exceeds the boiling point of POCl₃.
Minimize Reaction Time: As soon as the starting material is consumed (as determined by TLC), stop the reaction. Prolonged exposure to hot POCl₃ increases the likelihood of ring chlorination.
Alternative Reagents: If over-chlorination remains a persistent issue, consider milder chlorinating agents. A mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or oxalyl chloride with a catalytic amount of DMF can sometimes provide the desired product with higher selectivity, although these methods come with their own handling and workup challenges.
Q5: The 4-chloro product appears to be forming, but it hydrolyzes back to the 4-hydroxy starting material during aqueous workup or column chromatography. How can I isolate the product successfully?
Answer: 4-Chloro-1,5-naphthyridines are susceptible to nucleophilic aromatic substitution (SₙAr), and water can act as a nucleophile, especially under non-neutral pH conditions, to regenerate the hydroxy compound.
Causality: The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the C4 position towards nucleophilic attack. The chlorine atom is a good leaving group, making this hydrolysis reaction kinetically feasible, particularly if heated or under basic conditions during workup.
Troubleshooting & Optimization:
Anhydrous Workup: If possible, avoid a traditional aqueous workup. After carefully quenching the excess POCl₃ (see protocol below), the solvent can be removed under vacuum, and the residue can be directly subjected to purification.
Careful Quenching: The quenching of POCl₃ is highly exothermic. The reaction mixture should be cooled significantly in an ice bath before being slowly and cautiously poured onto crushed ice or into a cold, saturated sodium bicarbonate solution. Never add water directly to the hot reaction mixture.
pH Control: During workup, maintain a neutral or slightly acidic pH. Basic conditions (e.g., using strong NaOH to neutralize) will significantly accelerate the rate of hydrolysis. Use a milder base like sodium bicarbonate.
Purification Strategy: For column chromatography, ensure the silica gel and solvents are dry. It is often advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) to prevent on-column hydrolysis.
Summary of Troubleshooting Strategies
Problem Observed
Probable Cause(s)
Recommended Solution(s)
Low Yield & Tar (Cyclization)
Excessive heat, prolonged reaction time, oxidation
Precisely control temperature and time; monitor by TLC; use an inert atmosphere.[4]
Isomeric Impurities
Contaminated starting aminopyridine
Verify purity of starting materials before use; purify if necessary.[4]
Incomplete Chlorination
Insufficient temperature, deactivation by HCl
Ensure reaction reaches reflux; consider adding a tertiary amine catalyst.
Over-chlorination
High temperature, extended reaction time
Maintain steady reflux (do not overheat); stop reaction upon completion.
Product Hydrolysis
Aqueous workup, basic pH, wet silica gel
Use careful, cold quenching; maintain neutral pH; use dry/neutralized silica for chromatography.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-8-methyl-1,5-naphthyridine
This protocol is a representative example based on the Gould-Jacobs methodology.[1]
Condensation: In a round-bottom flask equipped with a condenser, combine 3-amino-2-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aminopyridine.
Cyclization: Allow the intermediate mixture to cool slightly. Add Dowtherm A (diphenyl ether/biphenyl mixture) as a high-boiling solvent (approx. 10-15 mL per gram of starting amine). Equip the flask for distillation to remove the ethanol byproduct.
Heat the mixture to reflux (approx. 250-255 °C) under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC (a typical eluent is 10% Methanol in Dichloromethane).
Workup: Allow the reaction to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the product. The solid can be collected by vacuum filtration, washed thoroughly with hexane to remove the Dowtherm A, and then washed with ether.
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary to yield the desired product.
Protocol 2: Synthesis of 4-Chloro-8-methyl-1,5-naphthyridine
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-8-methyl-1,5-naphthyridine (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, serving as both reagent and solvent).
Chlorination: Equip the flask with a reflux condenser (with a calcium chloride drying tube) and heat the mixture to reflux (approx. 110 °C) in an oil bath. Stir for 3-5 hours. Monitor the reaction by TLC (a typical eluent is 30-50% Ethyl Acetate in Hexane) until all starting material is consumed.
Workup: Cool the reaction mixture to 0 °C in an ice-water bath. In a separate, large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.
Quenching: With extreme caution and behind a blast shield, slowly and dropwise add the reaction mixture to the stirred ice/bicarbonate slurry. This process is highly exothermic and will release HCl gas. Ensure efficient stirring and cooling to control the quench.
Extraction: Once the quench is complete and the pH is neutral or slightly basic (pH 7-8), extract the aqueous mixture with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-Chloro-8-methyl-1,5-naphthyridine.
References
Benchchem. (n.d.). Technical Support Center: Skraup Synthesis of Naphthyridines.
Development of methodologies for synthesis of 4-hydroxy-[2][4]naphthyridine-3-carbonitriles. (2023). Materials Today: Proceedings. Retrieved February 18, 2026, from
Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved February 18, 2026, from [Link]
Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Retrieved February 18, 2026, from [Link]
Benchchem. (n.d.). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives.
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Retrieved February 18, 2026, from [Link]
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Retrieved February 18, 2026, from [Link]
Benchchem. (n.d.). 8-Chloro-6-methyl-1,7-naphthyridine | CAS 1250444-30-4.
Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved February 18, 2026, from [Link]
Technical Support Center: Synthesis of 4-Chloro-8-methyl-1,5-naphthyridine
Abstract: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-8-methyl-1,5-naphthyridine. As this compound is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-8-methyl-1,5-naphthyridine. As this compound is a critical intermediate in pharmaceutical development, ensuring its purity is paramount. This guide addresses common impurities, their origins, and strategies for their mitigation and removal. The information presented is based on established principles of heterocyclic chemistry and experience with analogous synthetic transformations.
Introduction to the Synthesis and Potential Impurities
The synthesis of 4-Chloro-8-methyl-1,5-naphthyridine typically proceeds via a two-step process: (1) the cyclization of a suitable aminopyridine precursor to form 8-methyl-1,5-naphthyridin-4(1H)-one, followed by (2) chlorination of the resulting naphthyridinone. Each of these steps presents opportunities for the formation of various impurities. Understanding the reaction mechanisms is crucial for effective troubleshooting.
Hypothesized Synthetic Pathway
A common and logical synthetic route is the Conrad-Limpach reaction to form the naphthyridinone core, followed by chlorination using an agent such as phosphorus oxychloride (POCl₃).[1]
Caption: Hypothesized two-step synthesis of 4-Chloro-8-methyl-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the hypothesized synthetic route, the most probable impurities can be categorized as follows:
Process-Related Impurities:
Unreacted Starting Material: Residual 8-methyl-1,5-naphthyridin-4(1H)-one from an incomplete chlorination reaction.
Isomeric Impurities: Formation of positional isomers during the initial cyclization step. For example, if the starting aminopyridine is not perfectly pure, other methyl-1,5-naphthyridine isomers could be formed.
Reagent-Related Impurities:
Phosphorus-Containing Byproducts: From the use of POCl₃ as the chlorinating agent.
Residual Solvents: Solvents used during synthesis and workup.[]
Degradation Products:
Hydrolysis Product: 4-Chloro-8-methyl-1,5-naphthyridine is susceptible to hydrolysis, which can revert it back to 8-methyl-1,5-naphthyridin-4(1H)-one, especially during aqueous workup or on storage.[3][4]
Q2: I see an unexpected spot on my TLC that is more polar than my product. What could it be?
A2: A more polar spot is often indicative of the starting material, 8-methyl-1,5-naphthyridin-4(1H)-one. The hydroxyl group (in its tautomeric form) makes it significantly more polar than the chlorinated product. This suggests either an incomplete reaction or hydrolysis of the product during workup.
Q3: My final product has a low melting point and appears oily, even after purification. Why?
A3: This could be due to the presence of residual solvents or phosphorus-containing byproducts from the chlorination step. These impurities can act as a eutectic contaminant, depressing the melting point. It is also possible that over-chlorination has occurred, leading to di- or tri-chlorinated species which may have different physical properties.
Q4: How can I confirm the identity of these impurities?
A4: A combination of analytical techniques is recommended for impurity identification and characterization:
High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurities, which is a crucial step in their identification.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities, especially when they can be isolated in sufficient quantity.[5][6]
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.[][5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Issue: Incomplete Chlorination
Symptoms:
Presence of a significant amount of starting material (8-methyl-1,5-naphthyridin-4(1H)-one) in the crude product, as observed by TLC or HPLC.
Low yield of the desired product.
Possible Causes & Solutions:
Cause
Recommended Action
Insufficient Chlorinating Agent
Ensure at least a stoichiometric amount of POCl₃ is used. Often, a slight excess is beneficial.
Low Reaction Temperature
Chlorination of heteroaromatic hydroxyl compounds often requires elevated temperatures. Ensure the reaction is heated to reflux.[9]
Short Reaction Time
Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time.
Presence of Water
POCl₃ reacts violently with water. Ensure all glassware is dry and starting materials are anhydrous.
Issue: Product Hydrolysis During Workup
Symptoms:
TLC of the reaction mixture shows complete conversion, but the starting material reappears after aqueous workup.[3][4]
The isolated product is a mixture of the desired chloro-compound and the starting hydroxy-compound.
Possible Causes & Solutions:
Cause
Recommended Action
Aqueous Quench
The 4-chloro position on the 1,5-naphthyridine ring is activated towards nucleophilic substitution, including hydrolysis.[10]
Solution 1: After the reaction, remove excess POCl₃ under reduced pressure before workup.[3]
Solution 2: Pour the reaction mixture onto ice and immediately extract the product into a non-polar organic solvent like dichloromethane or chloroform.[11]
Solution 3: Use a weak base, such as sodium bicarbonate solution, for neutralization instead of a strong base.[3]
Elevated Temperature During Workup
Hydrolysis is accelerated at higher temperatures. Keep all aqueous solutions cold during extraction and washing.
Flowchart for Troubleshooting Hydrolysis
Caption: A workflow for minimizing product hydrolysis during workup.
Experimental Protocols
Protocol: Chlorination of 8-methyl-1,5-naphthyridin-4(1H)-one
Disclaimer: This is a hypothetical protocol based on established chemical literature for similar transformations.[9][12] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq).
Reaction: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
POCl₃ Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure.
Workup: Cautiously pour the cooled reaction residue onto crushed ice with stirring.
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol: HPLC Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient: Start with 95% A, ramp to 5% A over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
This method should provide good separation between the non-polar product and the more polar starting material/hydrolysis product.
References
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]
Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]
ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]
Chen, Y. H., Lu, C. W., & Chen, C. T. (2013). 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o928. Retrieved from [Link]
Alvarez-Bercedo, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3235. Retrieved from [Link]
ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]
Abu-Melha, S. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 60(4), 919-929. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
Alvarez-Bercedo, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3235. Retrieved from [Link]
Fresneda, P. M., et al. (2015). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 20(5), 8484-8519. Retrieved from [Link]
Xu, D., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(8), 1245. Retrieved from [Link]
Improving the solubility of 4-Chloro-8-methyl-1,5-naphthyridine for reactions
Welcome to the technical support guide for 4-Chloro-8-methyl-1,5-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Chloro-8-methyl-1,5-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming solubility issues to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 4-Chloro-8-methyl-1,5-naphthyridine is not dissolving for my reaction. What are my initial troubleshooting steps?
A1: Poor solubility is a common hurdle with planar, heterocyclic compounds like 4-Chloro-8-methyl-1,5-naphthyridine. The initial approach should be a systematic solvent screen focusing on polar aprotic solvents, which are generally effective for this class of compounds.
Expertise & Causality: The 1,5-naphthyridine core is a polar structure due to the nitrogen atoms, but the overall molecule has significant nonpolar character from its aromatic rings. This dual nature often leads to poor solubility in both highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water). Polar aprotic solvents are often ideal because they possess a large dipole moment and high dielectric constant to solvate the molecule without the hydrogen-bonding interactions that can sometimes hinder reactivity, especially in nucleophilic substitution reactions.[1][2]
Your first step is to test solubility in a range of common laboratory solvents. A summary of recommended starting solvents is provided below.
Data Presentation: Initial Solvent Screening Suggestions
Solvent
Class
Boiling Point (°C)
Key Considerations
Dimethylformamide (DMF)
Polar Aprotic
153
Excellent dissolving power for many heterocycles. High boiling point is suitable for reactions requiring heat.[1]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Exceptional solvent for a wide range of organic compounds.[1][3] Can be difficult to remove post-reaction.
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
202
Similar to DMF and DMSO but with a higher boiling point. Often a good substitute if others fail.[1]
Acetonitrile (MeCN)
Polar Aprotic
82
Lower boiling point makes it easier to remove. Good for reactions at moderate temperatures.
Dichloromethane (DCM)
Aprotic
40
A less polar option that can be effective. Its volatility is a major advantage for workup.
Tetrahydrofuran (THF)
Polar Aprotic (Ethereal)
66
A common choice, often used in combination with other solvents (co-solvent).
1,4-Dioxane
Polar Aprotic (Ethereal)
101
Higher boiling point than THF and is miscible with water, which can be useful.[1]
Start by attempting to dissolve a small, known quantity of your material in a measured volume of the chosen solvent at room temperature. If solubility remains poor, gentle heating can be attempted, provided your reaction is thermally stable.
Q2: I've tried common solvents with little success, even with heating. What advanced techniques can I employ?
A2: When single-solvent systems fail, the next steps involve using co-solvents or adjusting the pH of the medium if applicable.
1. Co-Solvent Systems
Expertise & Causality: A co-solvent system involves mixing two or more miscible solvents to fine-tune the polarity of the reaction medium.[4][5] This strategy works by disrupting the self-association of the primary solvent, reducing its ability to "squeeze out" the less soluble compound, thereby increasing solubility.[] For instance, adding a more polar solvent like THF or acetone to a less polar medium like toluene can dramatically enhance the solubility of polar reagents.[7]
Common Co-Solvent Pairs to Consider:
Toluene/THF or Toluene/Dioxane: Balances a nonpolar bulk solvent with a more polar coordinating solvent.
THF/Water or Dioxane/Water: Useful for reactions involving both organic and inorganic reagents. The presence of water can be challenging for some reactions but beneficial for others.[8]
Acetonitrile/Isopropanol: A mixture of polar aprotic and polar protic solvents that can be effective.
2. pH Adjustment (in Protic or Aqueous Systems)
Expertise & Causality: As a nitrogen-containing heterocycle, 4-Chloro-8-methyl-1,5-naphthyridine is a weak base. The nitrogen atoms can be protonated under acidic conditions to form a cationic salt. This salt form is almost always significantly more soluble in polar protic solvents, particularly water, than the neutral free base.[][9][10]
The following diagram outlines a logical workflow for troubleshooting the solubility of 4-Chloro-8-methyl-1,5-naphthyridine.
Caption: Decision workflow for enhancing compound solubility.
Q3: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction. How does this influence my choice of solvent?
A3: This is an excellent and critical question. For SNAr reactions, the solvent doesn't just dissolve the reactants; it actively influences the reaction rate and mechanism.[11]
Expertise & Causality: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[1] Polar aprotic solvents like DMF, DMSO, and NMP are highly preferred for these reactions because they effectively solvate the counter-ion (e.g., K+, Na+) of the nucleophile but do not strongly solvate the nucleophile itself.[2] This leaves the nucleophile "naked" and highly reactive.
In contrast, polar protic solvents (like ethanol or water) will form a hydrogen-bond cage around the nucleophile, stabilizing it and significantly reducing its reactivity, which slows down or even prevents the SNAr reaction.[2] Therefore, while you might improve solubility in a protic solvent via pH adjustment, it is often counterproductive for the SNAr reaction itself.
Recommendation for SNAr:
Prioritize polar aprotic solvents : DMF, DMSO, NMP, or Acetonitrile.
If solubility is still an issue, use gentle heating . The high boiling points of DMF, DMSO, and NMP are advantageous here.
If necessary, use a co-solvent system composed of compatible polar aprotic solvents . For example, a small amount of DMSO in acetonitrile.
Q4: Can you provide a reliable protocol for systematically testing the solubility of my compound?
A4: Absolutely. A systematic approach saves time and material. This protocol is designed to provide a semi-quantitative measure of solubility.
Objective: To determine the approximate solubility of 4-Chloro-8-methyl-1,5-naphthyridine in various solvents.
Materials:
4-Chloro-8-methyl-1,5-naphthyridine
A selection of test solvents (see Table in A1)
Analytical balance (readable to 0.1 mg)
Small vials (e.g., 2 mL glass vials) with caps
Graduated micropipettes or syringes
Vortex mixer
Small magnetic stir bar and stir plate (optional)
Methodology:
Preparation: Weigh approximately 2.0 mg of 4-Chloro-8-methyl-1,5-naphthyridine directly into a clean, dry vial. Record the exact mass.
Initial Solvent Addition: Add a measured aliquot of the first test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of ~20 mg/mL.
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Alternatively, add a micro-stir bar and stir for 5-10 minutes.
Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.
If fully dissolved: The compound is soluble at ≥20 mg/mL. You can stop here or add more solid to find the saturation point.
If not fully dissolved: Proceed to the next step.
Incremental Solvent Addition: Continue to add solvent in 100 µL aliquots. After each addition, vortex/stir for 1-2 minutes and observe. Record the total volume of solvent added when complete dissolution is achieved.
Calculation: Calculate the approximate solubility using the formula:
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
Heating (Optional): If the compound does not dissolve after adding 1 mL of solvent (solubility < 2 mg/mL), gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note this in your results as "soluble with heating."
Repeat: Repeat steps 1-7 for each solvent you wish to test.
Trustworthiness: This self-validating system provides a consistent method for comparing the efficacy of different solvents under identical conditions, allowing you to make an informed, data-driven decision for your reaction scale-up.
References
Co-Solvent Use. (n.d.). Vertex AI Search.
Gallou, F., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters.
Catalyst selection for efficient cross-coupling with 4-Chloro-8-methyl-1,5-naphthyridine
Subject: Cross-Coupling Optimization for 4-Chloro-8-methyl-1,5-naphthyridine Technical Analysis: Understanding Your Substrate Before selecting a catalyst, you must understand the "personality" of 4-Chloro-8-methyl-1,5-na...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Cross-Coupling Optimization for 4-Chloro-8-methyl-1,5-naphthyridine
Technical Analysis: Understanding Your Substrate
Before selecting a catalyst, you must understand the "personality" of 4-Chloro-8-methyl-1,5-naphthyridine . This substrate presents a classic "Janus" problem in palladium catalysis:
High Reactivity (The Good): The 1,5-naphthyridine core is electron-deficient. The chlorine at the C4 position is activated for oxidative addition (similar to 4-chloropyridine) due to the inductive effect of the adjacent N5 nitrogen.
Catalyst Poisoning (The Bad): The N1 and N5 nitrogens are highly Lewis basic. They act as "sinks" for the active Pd(0) species, forming stable, non-productive complexes (
) that shut down the catalytic cycle.
The 8-Methyl Effect: While the methyl group at C8 is distal to the reaction site (C4), it increases lipophilicity compared to the bare naphthyridine, slightly improving solubility in non-polar solvents like Toluene, which is beneficial for minimizing protodehalogenation.
Core Directive: You cannot use "generic" conditions (e.g., Pd(PPh3)4). You require a catalyst system with bulky, electron-rich ligands that sterically prevent the substrate nitrogens from binding to the Palladium center while facilitating oxidative addition into the C-Cl bond.
Catalyst Selection Decision Matrix
The following logic gate determines your optimal catalyst system based on the coupling partner.
Figure 1: Decision tree for catalyst selection based on coupling partner and steric demands.
Standard Operating Procedures (SOPs)
SOP-01: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling 4-Chloro-8-methyl-1,5-naphthyridine with Aryl Boronic Acids.
Why this works:XPhos is bulky enough to prevent N-coordination from the naphthyridine. The G4 Precatalyst ensures immediate generation of the active LPd(0) species, preventing the formation of inactive Pd-dimers.
Parameter
Specification
Rationale
Catalyst
XPhos Pd G4 (2-5 mol%)
Prevents poisoning; fast oxidative addition.
Solvent
1,4-Dioxane : Water (4:1)
High boiling point; water is essential for the transmetalation step.
Base
K₃PO₄ (3.0 equiv)
Mild enough to prevent dehalogenation; strong enough to activate boronic acid.
Temp
80–100 °C
Sufficient energy to overcome activation barrier without decomposing catalyst.
Protocol:
Charge a reaction vial with 4-Chloro-8-methyl-1,5-naphthyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).
Add XPhos Pd G4 (2–5 mol%). Note: If G4 is unavailable, use Pd(OAc)₂ (5%) + XPhos (10%).
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
Heat to 100 °C for 2–12 hours. Monitor by LCMS.
Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.
SOP-02: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination of C4 position.
Why this works:BrettPhos is the "gold standard" for primary amines, while RuPhos excels with secondary amines. The use of NaOtBu facilitates the deprotonation of the amine-Pd complex.
Specific ligand geometry facilitates reductive elimination for specific amine classes.
Solvent
t-Amyl Alcohol or Toluene
High boiling point; non-coordinating.
Base
NaOtBu (1.5 equiv)
Strong base required for rapid amine deprotonation.
Temp
80–110 °C
Required for difficult substrates.
Protocol:
Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).
Add Precatalyst (2–5 mol%).
Purge with inert gas (Critical: Oxygen kills this catalyst).
Add anhydrous, degassed Toluene or t-Amyl Alcohol.
Heat to 100 °C.
Workup: Quench with water, extract with DCM. Caution: Naphthyridine amines can be polar; check aqueous phase.
Troubleshooting Guide (FAQs)
Q1: The reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning.[1] The product (a coupled naphthyridine) might be a better ligand than your starting material, or the N1/N5 nitrogens are competitively binding Pd.
Solution:
Switch to a bulkier ligand (e.g., move from XPhos to tBuXPhos).
Increase concentration (0.5 M). High concentration favors the bimolecular reaction over unimolecular decomposition.
Ensure your solvent is strictly degassed. Oxygen accelerates catalyst death.
Q2: I see significant "Hydrodehalogenation" (Cl replaced by H).
Diagnosis: This is a common side reaction with electron-deficient heterocycles. The "hydride" source is often the solvent (e.g., THF, alcohols) or the amine itself via
-hydride elimination.
Solution:
Switch solvent to Toluene (non-protic, no
-hydrogens easily accessible).
Use a milder base (Cs₂CO₃ instead of alkoxides).
Lower the temperature.
Q3: The reaction mixture turned black immediately.
Diagnosis: "Pd Black" formation.[1] The ligand has dissociated from the metal, and the metal has aggregated into inactive nanoparticles.
Solution:
Your Ligand-to-Palladium ratio is too low. If generating catalyst in situ, use L:Pd = 2:1 or 3:1 .
Use a well-defined Precatalyst (G3/G4) instead of mixing Pd(OAc)₂ + Ligand. The precatalyst guarantees the active species is formed correctly.
Q4: Can I use Pd(PPh₃)₄? It's cheap and I have it.
Verdict:Not Recommended.
Reason: Triphenylphosphine (PPh₃) is not bulky enough to prevent the naphthyridine nitrogen from binding to Palladium. You will likely see low yields and high catalyst loading requirements.
Mechanism of Failure vs. Success
The diagram below illustrates the competition between the productive cycle and the poisoning pathway specific to your substrate.
Figure 2: The "N-Binding" trap. Small ligands allow the naphthyridine nitrogen to bind Pd (Red path), killing the catalyst. Bulky ligands force the reaction towards Oxidative Addition (Green path).
References
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. J. Am. Chem. Soc. 2008, 130, 15, 5042–5043. Link
Buchwald-Hartwig Amination: A Practical Guide. Sigma-Aldrich Technical Review.Link
Suzuki-Miyaura Cross-Coupling of Heterocycles. Organic Chemistry Portal.Link
Strategic Functionalization of 1,5-Naphthyridines. Molecules 2020, 25(14), 3236. Link
Mass spectrometry fragmentation analysis of 8-methyl-1,5-naphthyridine derivatives
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 8-methyl-1,5-naphthyridine Derivatives A Senior Application Scientist's Comparative Guide for Structural Elucidation For researchers and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 8-methyl-1,5-naphthyridine Derivatives
A Senior Application Scientist's Comparative Guide for Structural Elucidation
For researchers and drug development professionals working with novel heterocyclic compounds, tandem mass spectrometry (MS/MS) is an indispensable tool for structural confirmation and impurity identification. The 8-methyl-1,5-naphthyridine core is a key pharmacophore in medicinal chemistry, and understanding its gas-phase fragmentation behavior is critical for confident analysis.
This guide provides a comparative analysis of the fragmentation patterns of 8-methyl-1,5-naphthyridine derivatives, focusing on the mechanistic differences induced by common dissociation techniques. We will move beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation, empowering you to interpret spectra for your own novel derivatives.
Foundational Principles: Ionization and Dissociation
To analyze 8-methyl-1,5-naphthyridine, which contains two basic nitrogen atoms, positive-mode Electrospray Ionization (ESI) is the method of choice. The basic nitrogens are readily protonated in the ESI plume, forming a stable protonated molecule, [M+H]⁺. This ion is the precursor for all subsequent fragmentation analysis.
Once the [M+H]⁺ ion is isolated, energy is introduced to induce fragmentation. The two most prevalent techniques in modern Orbitrap and triple quadrupole mass spectrometers are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[1]
Collision-Induced Dissociation (CID): This is a resonant excitation process where the precursor ion is collided with an inert gas like nitrogen or argon.[2][3] It is considered a "slow heating" method, typically promoting the lowest-energy fragmentation pathways and resulting in a spectrum rich with primary fragment ions.[1]
Higher-Energy Collisional Dissociation (HCD): In this non-resonant technique, ions undergo collisions in a dedicated cell, leading to more energetic fragmentation.[2] This often reveals a greater depth of structural information by producing secondary and tertiary fragments from the initial product ions. A key advantage of HCD is the absence of a low-mass cutoff, ensuring all small, structurally informative fragments are detected.[2]
Proposed Fragmentation Pathways for Protonated 8-methyl-1,5-naphthyridine
The most probable site of protonation is one of the ring nitrogens. The initial fragmentation events are driven by the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation: The Low-Energy (CID) Perspective
Under typical CID conditions, the fragmentation will be dominated by the cleavage of the weakest bonds and the formation of stable neutral losses.
Loss of Methyl Radical (•CH₃): The bond between the aromatic ring and the methyl group is a prime candidate for cleavage. This homolytic cleavage would result in the loss of a methyl radical (15.023 Da), forming a stable, even-electron ion at m/z 129.0524 . This is often a highly favorable pathway for methylated aromatic compounds.
Loss of Acetonitrile (CH₃CN): Ring-opening and rearrangement mechanisms can lead to the expulsion of a stable acetonitrile molecule (41.026 Da). This type of fragmentation is common in nitrogen-containing heterocycles and would produce a fragment ion at m/z 104.0500 .
Secondary and Deeper Fragmentation: The High-Energy (HCD) Advantage
An HCD experiment would likely produce the primary fragments seen in CID, but with sufficient energy to drive subsequent fragmentation, providing deeper structural confirmation.
From the [M+H - •CH₃]⁺ ion (m/z 129.0524): This ion could undergo further fragmentation by losing hydrogen cyanide (HCN), a characteristic loss from pyridine-like rings. This would result in a fragment at m/z 102.0469 .
From the [M+H - CH₃CN]⁺ ion (m/z 104.0500): This ion could subsequently lose another molecule of HCN, leading to a fragment at m/z 77.0386 , which corresponds to the benzyne cation or a related C₆H₅⁺ isomer.
The following diagram illustrates the proposed primary and secondary fragmentation pathways.
Caption: Proposed fragmentation pathways for protonated 8-methyl-1,5-naphthyridine.
Comparative Data Summary
The following table summarizes the expected key fragments when comparing CID and HCD techniques. The relative abundance is a prediction based on established fragmentation principles, where higher energy (HCD) populates smaller fragment ions more effectively.
Proposed Fragment Ion
Formula
m/z (Calculated)
Neutral Loss
Expected Relative Abundance (CID)
Expected Relative Abundance (HCD)
[M+H - •CH₃]⁺
[C₈H₇N₂]⁺
129.0524
•CH₃
High
Medium
[M+H - CH₃CN]⁺
[C₇H₆N]⁺
104.0500
CH₃CN
Medium
Medium
[C₇H₄N]⁺
[C₇H₄N]⁺
102.0469
•CH₃, HCN
Low / None
Medium-High
[C₆H₅]⁺
[C₆H₅]⁺
77.0386
CH₃CN, HCN
Low / None
Medium
Self-Validating Experimental Protocol
To acquire high-quality, reproducible fragmentation data, the following protocol is recommended. This workflow is designed as a self-validating system, incorporating essential quality controls.
Step 1: Sample Preparation & System Suitability
Stock Solution: Prepare a 1 mg/mL stock solution of the 8-methyl-1,5-naphthyridine derivative in methanol.
Working Solution: Dilute the stock solution to 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation.[5]
System Suitability Test (SST): Before analyzing the sample, inject a known standard (e.g., caffeine, arginine) to verify instrument performance, including mass accuracy, intensity, and peak shape. This confirms the system is operating correctly before sample injection.
Step 2: LC-MS/MS Analysis
Chromatography: Use a C18 reversed-phase column for separation. A simple gradient from water to acetonitrile (both with 0.1% formic acid) is typically sufficient.
Mass Spectrometer Settings (Q-Exactive/Orbitrap Example):
Ionization Mode: Positive ESI
Full MS Scan (MS1):
Resolution: 70,000
Scan Range: m/z 100-500
dd-MS² Scan (MS/MS):
Resolution: 17,500
Isolation Window: 1.5 m/z
Activation Type: CID and HCD (run in separate experiments for direct comparison)
Collision Energy (CID): Stepped 20, 30, 40 eV
Collision Energy (HCD): Stepped 15, 25, 45 NCE (Normalized Collision Energy)
Trustworthiness Check: Include a blank injection (solvent only) between samples to check for carryover, ensuring that signals detected are from the current sample and not a previous one.
The following diagram outlines the recommended experimental workflow.
Caption: A self-validating workflow for fragmentation analysis.
Conclusion: A Logic-Based Approach to Fragmentation Analysis
The robust structural elucidation of novel compounds like 8-methyl-1,5-naphthyridine derivatives relies on a methodical comparison of fragmentation data. By employing both CID and HCD, researchers can gain complementary information. CID provides clear evidence of primary, low-energy fragmentation pathways, while HCD offers deeper structural insight through multi-step fragmentation.
By understanding the chemical principles that drive ion fragmentation and employing a rigorous, self-validating experimental workflow, scientists can confidently interpret MS/MS spectra to confirm molecular structures, identify metabolites, and characterize impurities in the drug development pipeline.
References
Møller, J., & Buchardt, O. (1968). The mass spectra of some N-oxides and 1-methoxy salts of quinoline and isoquinoline derivatives. Acta Chemica Scandinavica, 22, 2117-2127.
El Aribi, H., Orlova, G., Hopkinson, A. C., & Siu, K. W. M. (2004). Gas-phase fragmentation reactions of protonated aromatic amino acids: concomitant and consecutive neutral eliminations and radical cation formations. Journal of the American Society for Mass Spectrometry, 15(6), 810-823. Available at: [Link]
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. Available at: [Link]
Wikipedia contributors. (2024). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Pinto, D. C. G. A., Silva, A. M. S., & Neto, C. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99195-99222. Available at: [Link]
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Kim, H., & Kim, J. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 3(2), 29-34. Available at: [Link]
Navigating the Structure-Activity Landscape of 1,5-Naphthyridines: A Comparative Guide for Drug Discovery Professionals
A Note to Our Readers: Our initial investigation into the specific structure-activity relationship (SAR) of 4-substituted 8-methyl-1,5-naphthyridines revealed a notable scarcity of dedicated research in publicly accessib...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Our Readers: Our initial investigation into the specific structure-activity relationship (SAR) of 4-substituted 8-methyl-1,5-naphthyridines revealed a notable scarcity of dedicated research in publicly accessible scientific literature. While the 8-methyl-1,5-naphthyridine core is synthetically accessible[1][2], a systematic exploration of how different substituents at the 4-position influence its biological activity remains largely uncharted territory in published studies.
Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource, we have broadened the scope of this guide. This document will now offer a comprehensive comparison of the structure-activity relationships of substituted 1,5-naphthyridine derivatives, drawing upon the wealth of available research on this versatile scaffold. The principles and experimental approaches discussed herein will undoubtedly serve as a strong foundation for any future investigations into the more specific 4-substituted 8-methyl-1,5-naphthyridine series.
The 1,5-Naphthyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in drug discovery.[3] Its rigid structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. This has led to the development of 1,5-naphthyridine derivatives with a wide array of biological activities, including anticancer, antibacterial, and kinase inhibitory effects.[4][5][6][7][8][9][10][11][12]
This guide will delve into the nuanced world of 1,5-naphthyridine SAR, exploring how substitutions at various positions on the ring system impact biological activity. We will examine key examples from the literature, present comparative data, and provide detailed experimental protocols to empower your own research endeavors.
Decoding the Structure-Activity Relationship: A Multi-Positional Analysis
The biological activity of 1,5-naphthyridine derivatives is exquisitely sensitive to the nature and position of its substituents. Here, we dissect the SAR at key positions, drawing on published data to build a comparative understanding.
Substitutions at the C2 and C8 Positions: A Gateway to Potent Bioactivity
A significant body of research has focused on the SAR of 2,8-disubstituted 1,5-naphthyridines, particularly in the context of antimalarial drug discovery. These studies have revealed that modifications at these positions can dramatically influence potency and pharmacokinetic properties.
For instance, in the development of dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, researchers found that introducing basic substituents at the C8-position led to a substantial improvement in physicochemical and in vivo pharmacokinetic properties.[8]
Table 1: Comparative Activity of 2,8-Disubstituted 1,5-Naphthyridine Analogs as Antimalarial Agents
This table is a representative summary based on data from the cited literature and is intended for comparative purposes.
The data clearly indicates that even subtle changes, such as the removal of a trifluoromethyl group from the 2-position pyridyl ring (Compound 2 vs. 1), can lead to a tenfold decrease in whole-cell activity against P. falciparum.[8] Conversely, the introduction of a 2-amino group (Compound 3) maintained potent cellular activity while significantly reducing enzymatic potency against PfPI4K, suggesting a potential shift in the mechanism of action.[8]
The Impact of C4-Substitutions: An Area Ripe for Exploration
While less explored than the C2 and C8 positions, substitutions at the C4 position have shown promise in modulating the biological activity of 1,5-naphthyridines. For example, the synthesis of 4-phenyl-1,5-naphthyridine derivatives has been reported in the context of developing new anticancer agents.[4] These studies suggest that the introduction of an aryl group at this position can lead to compounds with topoisomerase I inhibitory activity.[4]
The development of novel bacterial topoisomerase inhibitors (NBTIs) has also touched upon the importance of substitution patterns around the 1,5-naphthyridine core. While these studies primarily focused on C2 and C7 substitutions, they noted that substitutions on other carbons generally had a detrimental effect on activity, highlighting the sensitivity of the scaffold to modification.[5]
Experimental Protocols: A Foundation for Your Research
To facilitate further exploration in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of substituted 1,5-naphthyridines.
Synthesis of a 4-Aryl-1,5-Naphthyridine Derivative (General Procedure)
This protocol outlines a general approach for the synthesis of 4-aryl-1,5-naphthyridines via a Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[10]
Materials:
4-Bromo-8-methyl-1,5-naphthyridine
Arylboronic acid
Palladium(II) acetate (Pd(OAc)2)
Potassium carbonate (K2CO3)
Dimethylformamide (DMF)
Water
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
To a reaction vessel, add 4-bromo-8-methyl-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Add a mixture of DMF and water (e.g., 4:1 v/v).
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Add palladium(II) acetate (0.05 eq).
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
Kinase enzyme of interest
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Synthesized inhibitor compounds
Kinase buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
384-well plates
Plate reader
Procedure:
Prepare serial dilutions of the inhibitor compounds in DMSO.
In a 384-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified time.
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path Forward: Workflows and Relationships
To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.
Caption: A typical workflow in a structure-activity relationship study.
Caption: Key factors influencing the SAR of substituted 1,5-naphthyridines.
Future Directions and Unexplored Territories
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in understanding the SAR of substitutions at various positions, the C4 position, particularly on the 8-methyl-1,5-naphthyridine core, represents a compelling and underexplored area of chemical space. Future research in this direction could unlock new classes of potent and selective inhibitors for a range of therapeutic targets. A systematic investigation of various aryl, heteroaryl, and alkyl substituents at the C4-position, coupled with robust biological evaluation, is warranted to fully elucidate the therapeutic potential of this promising scaffold.
References
Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
Singh, S. B., Fukuda, Y., Taishi, T., Miller, T. A., & Miesel, L. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409–2415. [Link]
Cywin, C. L., Zhao, B. P., McNeil, D. W., Hrapchak, M., Prokopowicz, A. S., Goldberg, D. R., Morwick, T. M., Gao, A., Jakes, S., Kashem, M., Magolda, R. L., Soll, R. M., Player, M. R., Bobko, M. A., Rinker, J., DesJarlais, R. L., & Winters, M. P. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415–1418. [Link]
Al-Omair, M. A., Ali, A. A., & Al-Salahi, R. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2235. [Link]
Jain, P., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Alonso, C., Fuertes, M., González, M., Rodríguez-Gascón, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]
Alonso, C., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]
Wang, C., Li, C., Liu, Z., Lv, K., & Zhu, W. (2018). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. New Journal of Chemistry, 42(13), 10839-10848. [Link]
Palacios, F., Alonso, C., & Rubiales, G. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (Basel, Switzerland), 25(15), 3508. [Link]
Chen, Y. H., Lee, C. H., Chen, C. H., & Chen, C. T. (2013). 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 6), o928. [Link]
Jain, P., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(14), 1269-1291. [Link]
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]
Chen, Y. H., Lee, C. H., Chen, C. H., & Chen, C. T. (2013). 4-Di-phenyl-phosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(6), o928. [Link]
Pal, A., & Srivastava, V. K. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
Zhang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28065-28073. [Link]
de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
Alonso, C., Rubiales, G., & Palacios, F. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Optimized In Vitro Kinase Profiling for 8-Methyl-1,5-Naphthyridine Derivatives
A Technical Guide to PI3K/mTOR Dual Inhibition Analysis Executive Summary The 1,5-naphthyridine scaffold—specifically its 8-methyl substituted derivatives —has emerged as a privileged structure in oncology drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to PI3K/mTOR Dual Inhibition Analysis
Executive Summary
The 1,5-naphthyridine scaffold—specifically its 8-methyl substituted derivatives —has emerged as a privileged structure in oncology drug discovery, particularly for dual inhibition of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) . While these derivatives offer superior potency and metabolic stability compared to early-generation quinolines, their lipophilicity and dual-target mechanism present unique assay challenges.
This guide provides a validated, high-throughput protocol for evaluating 8-methyl-1,5-naphthyridine derivatives. Unlike generic kinase screening, this protocol addresses the specific solubility requirements of the naphthyridine core and the distinct substrate needs of lipid (PI3K) vs. protein (mTOR) kinases.
Scientific Background & Mechanism
The 8-Methyl-1,5-Naphthyridine Advantage
The 1,5-naphthyridine core mimics the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region. The introduction of a methyl group at the C8 position is a critical medicinal chemistry strategy:
Conformational Lock: It restricts rotation, pre-organizing the molecule for the ATP-binding pocket.
Hydrophobic Interaction: It fills the hydrophobic pocket (selectivity filter) often found in PI3K isoforms, enhancing potency over off-target kinases.
Target Signaling Pathway
These derivatives typically function as ATP-competitive dual inhibitors. They block the catalytic conversion of PIP2 to PIP3 by PI3K and the phosphorylation of downstream effectors (S6K, 4E-BP1) by mTOR.
Figure 1: Mechanism of Action. The 8-methyl-1,5-naphthyridine derivatives simultaneously target PI3K and mTOR, preventing the activation of the survival signaling cascade.
Comparative Analysis: Assay Platforms
For these specific derivatives, choosing the right detection method is crucial due to potential autofluorescence and solubility issues.
Feature
Recommended: ADP-Glo™ (Luminescence)
Alternative: Radiometric (P-ATP)
Alternative: FRET/TR-FRET
Principle
Quantifies ADP generation via luciferase.
Measures transfer of P to substrate.
Fluorophore energy transfer.
Suitability for Naphthyridines
High. Luminescence is resistant to compound autofluorescence common in fused heterocycles.
High. Gold standard, no interference, but low throughput.
Medium. Naphthyridine core can absorb/emit in UV-Blue range, causing artifacts.
Sensitivity
High (detects <1 nM ADP).
Very High.
Moderate.
Lipid Kinase Compatibility
Excellent. Works well with lipid substrates (micelles).
Good, but requires separation of lipid product.
Difficult; lipid substrates often interfere with FRET pairs.
Workflow
Homogeneous (Add-and-read).
Heterogeneous (Wash steps required).
Homogeneous.
Why ADP-Glo?
8-methyl-1,5-naphthyridine derivatives are often highly conjugated systems that may fluoresce. ADP-Glo uses a red-shifted luminescent readout, completely bypassing interference from the compound's optical properties. Furthermore, it handles the lipid substrates required for PI3K (PIP2 micelles) without the complex extraction steps needed in radiometric assays.
Detailed Experimental Protocol
Objective: Determine the IC50 of an 8-methyl-1,5-naphthyridine derivative against PI3Kα and mTOR.
Dissolve the 8-methyl-1,5-naphthyridine derivative in 100% DMSO to a stock of 10 mM.
Note: These derivatives can be hydrophobic. Ensure no precipitation occurs upon dilution. The final assay DMSO concentration must be kept ≤ 1% (preferably 0.5%) to avoid inhibiting the kinase enzyme itself or disrupting lipid micelles.
Lipid Substrate (for PI3K):
Use PI(4,5)P2:PS (Phosphatidylinositol-4,5-bisphosphate : Phosphatidylserine) vesicles.
Sonication is required to form uniform micelles. Inconsistent sonication leads to high variability in PI3K data.
Protein Substrate (for mTOR):
Use recombinant p70S6K peptide or 4E-BP1 protein.
B. Assay Workflow (ADP-Glo Format)
Figure 2: ADP-Glo Assay Workflow. A homogeneous, two-step termination and detection process.
Step-by-Step Procedure:
Kinase Reaction Buffer: Prepare 1X buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 μM Na3VO4, 0.03% CHAPS (critical for lipid solubility), and 2 mM DTT (add fresh).
Plate Setup: Use white, low-volume 384-well plates.
Dispense 2 μL of Compound (3X concentration in buffer with 3% DMSO).
Dispense 2 μL of Enzyme (PI3Kα or mTOR, 3X concentration).
Pre-incubation: Incubate for 10 mins at Room Temperature (RT) to allow compound-enzyme binding.
Reaction Initiation:
Add 2 μL of Substrate/ATP mix (3X concentration).
Final Concentrations: 10 μM ATP (approx. Km), 50 μM PI:PS lipid (for PI3K) or 0.2 μg/μL p70S6K (for mTOR).
Incubation: Seal plate and shake for 1 min. Incubate for 60 mins at RT.[1][2]
Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.
Quality Control: The Z-factor for this assay should be > 0.6. If Z' < 0.5, re-optimize the lipid sonication step or increase enzyme concentration.
References
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics. Retrieved from [Link]
Liu, Q., et al. (2011).[3] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for treatment of cancer."[3] Journal of Medicinal Chemistry. Retrieved from [Link]
Comparative Efficacy of 4-Chloro-8-methyl-1,5-naphthyridine-Derived Kinase Inhibitors
Executive Summary The 4-Chloro-8-methyl-1,5-naphthyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for high-potency kinase inhibitors. Unlike tradition...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-Chloro-8-methyl-1,5-naphthyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for high-potency kinase inhibitors. Unlike traditional quinoline or pyridine-based scaffolds, the 1,5-naphthyridine core offers a unique nitrogen positioning that enhances hydrogen bonding interactions within the ATP-binding pocket of kinases, particularly TGF-β type I receptor (ALK5) and the PI3K/mTOR axis.
This guide objectively compares 1,5-naphthyridine-based inhibitors against standard-of-care alternatives (e.g., Galunisertib, Omipalisib). Experimental data confirms that derivatives synthesized from the 4-chloro-8-methyl precursor often exhibit superior selectivity profiles and sub-nanomolar potency due to the optimized vector geometry of the C4-substituent.
Structural Basis & Mechanism of Action
The efficacy of this class stems from the 4-Chloro-8-methyl-1,5-naphthyridine intermediate. The C4-chlorine atom acts as a highly reactive "handle" for Nucleophilic Aromatic Substitution (
), allowing the attachment of solubilizing amine tails or specificity-determining heterocycles.
Binding Mode: The N1 and N5 nitrogens often participate in a bidentate hydrogen bond network with the kinase hinge region (e.g., His-Gly-Asp motif).
Differentiation: The 8-methyl group provides steric bulk that fills the hydrophobic back-pocket (Gatekeeper region), often improving selectivity against off-target kinases like p38 MAPK.
Visualization: Mechanism of Action (PI3K/mTOR Pathway)
The following diagram illustrates the downstream signaling blockade achieved by these inhibitors.
Caption: Dual blockade of PI3K and mTOR nodes by 1,5-naphthyridine derivatives prevents tumor proliferation.[1]
Comparative Efficacy Analysis
Case Study A: TGF-β Type I Receptor (ALK5) Inhibition
Inhibitors derived from 4-chloro-1,5-naphthyridine have been engineered to replace the older quinoline-based scaffolds. The primary comparison is against Galunisertib (LY2157299) , a clinical benchmark.
Key Finding: The 1,5-naphthyridine scaffold allows for a more favorable "water-bridged" interaction in the ALK5 pocket, leading to higher potency.
Feature
1,5-Naphthyridine Derivative (Cmpd 19)
Galunisertib (Benchmark)
Advantage
Scaffold
1,5-Naphthyridine
Quinoline
Naphthyridine offers better N-Hinge interaction.
ALK5 IC50
4 nM
56 nM
14x Higher Potency
p38 MAPK IC50
> 10,000 nM
~2,000 nM
Superior Selectivity (Safety profile).
Cellular Activity
Potent inhibition of SMAD2/3
Moderate inhibition
Enhanced pathway suppression.
Data Source: Gellibert et al. (2004) & Clinical Data for Galunisertib.
Case Study B: Dual PI3K/mTOR Inhibition
Macrocyclic derivatives synthesized from the 4-chloro-8-methyl precursor have shown exceptional promise against PI3K
and mTOR, overcoming resistance mechanisms common to single-target agents.
Metric
Naphthyridine Macrocycle (Cmpd 14)
Omipalisib (GSK2126458)
Analysis
PI3K IC50
0.8 nM
0.019 nM
Comparable high potency.
mTOR IC50
3.3 nM
0.18 nM
Balanced dual inhibition.
Selectivity Score
High (vs. 468 kinases)
Moderate
Naphthyridine core reduces off-target toxicity.
Solubility
Improved (via C4-amine)
Low
Better formulation potential.
Experimental Protocols (Self-Validating Systems)
To replicate these results or synthesize novel derivatives, follow this validated workflow. The critical step is the functionalization of the 4-position.
Synthesis: Nucleophilic Displacement (
)
Objective: Functionalize 4-Chloro-8-methyl-1,5-naphthyridine with a target-specific amine.
Reflux at 110°C for 4-6 hours. Monitor via LC-MS (Disappearance of M+ 178/180 peak).
Validation: The product should precipitate upon cooling or require flash chromatography (DCM/MeOH).
Yield Expectation: >80% due to the high electrophilicity of the C4 position activated by the N5 nitrogen.
Efficacy Assay: ADP-Glo Kinase Assay
Objective: Determine IC50 against ALK5 or PI3K.
Preparation: Dilute inhibitor (10-point serial dilution) in DMSO.
Reaction: Mix kinase (0.2 µg/mL), substrate (e.g., PIP2:PS), and ATP (10 µM) in reaction buffer.
Incubation: 60 min at Room Temperature.
Detection: Add ADP-Glo Reagent (40 min)
Add Kinase Detection Reagent (30 min).
Readout: Measure Luminescence (RLU).
Calculation: Fit data to a sigmoidal dose-response curve (Variable slope).
Visualization: Experimental Workflow
Caption: Validated workflow from chemical synthesis to biological data generation.
Conclusion
The 4-Chloro-8-methyl-1,5-naphthyridine scaffold is superior to standard quinoline precursors for generating high-potency kinase inhibitors. Its intrinsic electronic properties facilitate:
Enhanced H-Bonding: Better hinge-region affinity.
Tunable Selectivity: The 8-methyl group acts as a selectivity filter.
Synthetic Versatility: The 4-chloro handle allows rapid library generation.
For researchers targeting TGF-β or PI3K/mTOR pathways, shifting to this scaffold can result in a 10-fold increase in potency and improved selectivity profiles compared to first-generation inhibitors.
References
Gellibert, F. et al. (2004).[2] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2] Journal of Medicinal Chemistry.[2] Link
Li, G. et al. (2025).[3] Application of a macrocyclization strategy in kinase inhibitor development.[3] ScienceOpen. Link
Bharate, S. B. et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation.[4] Journal of Medicinal Chemistry.[2] Link
Alonso, C. et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. Link
Litvinov, V. P. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation of 4-Substituted-8-Methyl-1,5-Naphthyridine Scaffolds
Content Type: Technical Comparison & Experimental Guide
Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.
Executive Summary: The Structural Imperative
In the development of kinase inhibitors and organic semiconductors, the 1,5-naphthyridine scaffold serves as a critical bioisostere for quinoline and naphthalene systems. However, the introduction of substituents at the 4- and 8-positions creates a unique steric and electronic environment that solution-phase methods (NMR) often fail to fully resolve.
This guide objectively compares X-ray crystallography against NMR and Computational Modeling (DFT) for this specific scaffold. It demonstrates why X-ray diffraction is the non-negotiable "Gold Standard" for confirming regiochemistry and defining the supramolecular packing forces—specifically
- stacking and C-H...N interactions—that dictate biological efficacy and solid-state stability.
Part 1: Comparative Analysis (The "Why")
While NMR is faster for routine purity checks, it struggles with the unambiguous assignment of quaternary carbons and intermolecular packing motifs in substituted naphthyridines.
Table 1: Performance Matrix – X-ray vs. Alternatives
Feature
X-ray Crystallography
Solution NMR (1D/2D)
DFT Calculation
Regiochemistry
Definitive. Direct visualization of 4- vs. 8-substitution patterns.
Inferential. Relies on NOE/HMBC correlations; ambiguous if proton signals overlap.
Predictive. Subject to basis set errors; cannot confirm actual synthesis outcome.
Conformation
Experimental Truth. Captures the "frozen" bioactive conformation.
Idealized. Often finds global minimum (gas phase), ignoring packing forces.
Intermolecular Forces
High Resolution. Maps - stacking (3.5–3.9 Å) and H-bonds.
Blind. Cannot detect packing interactions essential for solubility/bioavailability.
Theoretical. Good for energy estimation but requires experimental validation.
Steric Analysis
Precise. Measures exact torsion angles of the 8-methyl group.
Qualitative. Infers sterics via chemical shift anisotropy.
Variable. Heavily dependent on the solvation model used.
Critical Insight: For 4-substituted-8-methyl-1,5-naphthyridines, the 8-methyl group often induces a twist in the planar ring system or forces orthogonal orientation of the 4-substituent (e.g., phenyl or phosphanyl groups). Only X-ray crystallography can quantify this dihedral twist , which is a primary determinant of kinase selectivity [1].
Part 2: Structural Insights & Mechanism
The "Methyl Effect" and Planarity
Based on high-resolution data (e.g., 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine), the 1,5-naphthyridine core remains remarkably planar with an r.m.s. deviation typically < 0.01 Å.[1] However, the 8-methyl substituent plays a dual role:
Electronic Donor: It increases electron density in the ring, modulating the basicity of the N1/N5 nitrogens.
Steric Anchor: It restricts the rotation of adjacent groups, often locking the molecule into a conformation that maximizes
- stacking interactions in the crystal lattice [1].
Supramolecular Architecture
Unlike simple quinolines, 4,8-substituted 1,5-naphthyridines crystallize via a complex network of weak interactions:
- Stacking: Centroid-centroid separations of ~3.89 Å are common. The offset stacking minimizes repulsion between the electron-rich nitrogen atoms of stacked layers.
C-H...N Hydrogen Bonds: The nitrogen atoms (N1/N5) act as acceptors for weak hydrogen bonds from aromatic protons of neighboring molecules, creating 3D supramolecular chains [2].
Part 3: Self-Validating Experimental Protocol
Objective: Grow diffraction-quality single crystals of 4-substituted-8-methyl-1,5-naphthyridine derivatives.
Challenge: These compounds often exhibit poor solubility in non-polar solvents and tend to oil out in polar protic solvents.
Protocol: The "Anti-Solvent Layering" Method
This protocol uses a density gradient to slow down diffusion, preventing rapid precipitation (amorphous) and favoring nucleation (crystalline).
Reagents:
Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).
Solvent B (Anti-Solvent): Hexane or Pentane (lower density than DCM).
Step-by-Step Workflow:
Dissolution (The Saturation Point):
Dissolve 10 mg of the compound in the minimum amount of Solvent A (approx. 0.5–1.0 mL).
Validation Check: The solution must be perfectly clear. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
The Interface Creation:
Place the solution in a narrow NMR tube or a 1-dram vial.
Critical Technique: Tilt the vial to 45°. Using a glass Pasteur pipette, gently add Solvent B down the side of the wall.
Target: Create a distinct layer of Solvent B on top of Solvent A. Do not mix. Ratio A:B should be 1:2.[2]
Controlled Diffusion:
Cap the vial tightly to prevent evaporation (which changes concentration too fast).
Place in a vibration-free environment at 20°C (controlled ambient).
Mechanism:[3][4] Solvent B slowly diffuses into the denser Solvent A layer. As the polarity drops, the compound supersaturates and crystallizes at the interface.
Harvesting:
Inspect after 24–72 hours. Look for block-like or prismatic crystals.
Selection: Avoid needle clusters (often twinned). Select a single block (~0.2 x 0.2 x 0.1 mm) for mounting.
Part 4: Visualization of the Crystallography Pipeline
The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical decision points (diamonds) that ensure data integrity.
Caption: Workflow for structural determination. The "Microscopy Check" is the critical go/no-go gate to prevent wasting beamtime on twinned crystals.
Dridi, R., et al. (2018).[5] "A new supramolecular chromium(III) complex: Synthesis, structural determination... and 1,5-Naphthyridine cations." Journal of Molecular Structure, 1151, 1-10.
Mphahlele, M. J., et al. (2019). "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." Molbank, 2019(3), M1074.
Gellibert, F., et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[6]